Albaconazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-3-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF2N5O2/c1-12(28-11-25-18-6-13(21)2-4-15(18)19(28)29)20(30,8-27-10-24-9-26-27)16-5-3-14(22)7-17(16)23/h2-7,9-12,30H,8H2,1H3/t12-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIXWHUVLCAJQL-MPBGBICISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C=NC4=C(C3=O)C=CC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C=NC4=C(C3=O)C=CC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058244 | |
| Record name | Albaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187949-02-6 | |
| Record name | Albaconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187949-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Albaconazole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187949026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Albaconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12073 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Albaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R)-7-Chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALBACONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDW24Y8IAB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Albaconazole's Mechanism of Action Against Candida albicans: A Technical Guide
Introduction
Albaconazole is a novel, orally administered triazole antifungal agent that has demonstrated potent, broad-spectrum activity against a variety of fungal pathogens, including the opportunistic yeast Candida albicans. As a member of the azole class, its primary mechanism of action is the disruption of the fungal cell membrane's integrity by inhibiting a key enzyme in the ergosterol biosynthesis pathway. This technical guide provides an in-depth exploration of this compound's molecular mechanism against C. albicans, supported by quantitative data, detailed experimental protocols, and visual diagrams for researchers, scientists, and drug development professionals.
Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The fungistatic, and in some cases fungicidal, activity of this compound against Candida albicans is primarily achieved through the targeted inhibition of the enzyme lanosterol 14-α-demethylase. This enzyme is a crucial component of the fungal cytochrome P450 system, encoded by the ERG11 gene.
Lanosterol 14-α-demethylase catalyzes the C14-demethylation of lanosterol, a critical step in the biosynthetic pathway that produces ergosterol. Ergosterol is the principal sterol in the fungal cell membrane, where it plays a vital role analogous to that of cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, permeability, and the proper function of membrane-bound proteins.
This compound's structure allows it to fit into the active site of lanosterol 14-α-demethylase. The nitrogen atom in its triazole ring binds to the heme iron atom in the cytochrome P450 enzyme, effectively blocking its catalytic activity. This inhibition leads to two major downstream consequences:
-
Depletion of Ergosterol: The blockage of the pathway prevents the synthesis of mature ergosterol, leading to its progressive depletion from the fungal cell membrane.
-
Accumulation of Toxic Sterol Intermediates: The inhibition causes a buildup of 14-α-methylated precursor sterols, such as lanosterol. These aberrant sterols are incorporated into the fungal membrane, disrupting its normal structure and function. This leads to increased membrane permeability and the malfunction of membrane-associated enzymes, ultimately inhibiting fungal growth and replication.
Quantitative Data
The in vitro efficacy of this compound against Candida albicans is typically quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that inhibits visible fungal growth.
| Parameter | Value (µg/mL) | Candida Species | Reference |
| MIC Range | 0.001 - 0.095 | C. albicans, C. glabrata, C. parapsilosis | |
| MIC Range | Much lower than fluconazole | Various Candida isolates | |
| Ergosterol Inhibition | Dose-dependent | C. albicans |
Note: MIC values can vary depending on the specific isolate and the testing methodology used.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document for yeast susceptibility testing.
a. Inoculum Preparation:
-
Subculture C. albicans isolates on Sabouraud Dextrose Agar for 24-48 hours at 35°C to ensure viability and purity.
-
Select several distinct colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension in a standardized liquid medium (e.g., RPMI-1640) to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.
b. Microdilution Plate Setup:
-
Prepare serial two-fold dilutions of this compound in 96-well microtiter plates using the appropriate broth medium.
-
Inoculate each well with the prepared fungal suspension.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
c. Incubation and Reading:
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC endpoint is determined as the lowest drug concentration at which there is a ≥50% reduction in turbidity (growth) compared to the growth control well. This can be assessed visually or by using a microplate reader.
Sterol Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the procedure to analyze the sterol composition of C. albicans following treatment with this compound to confirm the inhibition of ergosterol synthesis.
a. Fungal Culture and Treatment:
-
Grow C. albicans in a suitable liquid medium to mid-logarithmic phase.
-
Expose the culture to a sub-inhibitory concentration of this compound (e.g., at or near the MIC value) for a defined period (e.g., 8-24 hours). A control culture with no drug should be run in parallel.
-
Harvest the cells by centrifugation and wash them with sterile water.
b. Saponification and Sterol Extraction:
-
Resuspend the cell pellet in an alcoholic potassium hydroxide solution.
-
Heat the mixture (e.g., at 80-90°C for 1-2 hours) to saponify cellular lipids and break down the cell wall.
-
Cool the mixture and extract the non-saponifiable lipids (containing the sterols) by adding water and an organic solvent such as n-hexane or petroleum ether. Vortex vigorously and allow the phases to separate.
-
Collect the upper organic phase and repeat the extraction process on the aqueous phase to maximize yield.
c. Analysis:
-
Evaporate the pooled organic extracts to dryness under a stream of nitrogen.
-
Derivatize the sterol extracts if necessary (e.g., silylation) to improve volatility for GC analysis.
-
Reconstitute the sample in a suitable solvent and inject it into a GC-MS system.
-
Identify and quantify the sterols (ergosterol, lanosterol, etc.) by comparing their retention times and mass spectra to known standards. A successful inhibition by this compound will show a marked decrease in the ergosterol peak and a corresponding increase in the lanosterol peak compared to the untreated control.
Visualizations
Caption: Inhibition of the Ergosterol Biosynthesis Pathway by this compound.
Caption: Experimental Workflow for MIC Determination via Broth Microdilution.
Caption: Experimental Workflow for Fungal Sterol Analysis via GC-MS.
Potential Mechanisms of Resistance
While this compound shows high potency, the development of resistance is a concern for all azole antifungals. The primary mechanisms of azole resistance in C. albicans include:
-
Target Modification: Point mutations in the ERG11 gene can alter the structure of lanosterol 14-α-demethylase, reducing its binding affinity for azole drugs.
-
Target Overexpression: Increased expression of the ERG11 gene, often mediated by gain-of-function mutations in the transcription factor Upc2, leads to higher concentrations of the target enzyme, requiring more drug to achieve an inhibitory effect.
-
Efflux Pump Upregulation: Overexpression of genes encoding ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) can actively pump the drug out of the cell, reducing its intracellular concentration.
-
Alterations in the Biosynthetic Pathway: Mutations in other genes within the ergosterol pathway, such as ERG3, can allow the fungus to survive with altered sterol compositions in its membrane, bypassing the toxic effects of accumulated intermediates.
Conclusion
This compound exerts its potent antifungal activity against Candida albicans by specifically inhibiting lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. This targeted action leads to the depletion of essential ergosterol and the accumulation of toxic methylated sterols, which collectively compromise the integrity and function of the fungal cell membrane. A thorough understanding of this mechanism, coupled with standardized testing protocols, is essential for its continued development and strategic deployment in clinical settings, particularly in the face of potential resistance.
Synthesis and Chemical Properties of Albaconazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albaconazole is a third-generation triazole antifungal agent characterized by its broad-spectrum activity against a wide range of pathogenic fungi, including yeasts and molds.[1] As with other triazoles, its mechanism of action involves the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway.[2] This technical guide provides an in-depth overview of the synthesis of this compound, its key chemical properties, and its mechanism of action, intended for professionals in the fields of medicinal chemistry and drug development.
Synthesis of this compound
The synthesis of this compound can be accomplished through various routes. A common and effective method involves a multi-step process beginning with the construction of the quinazolinone core, followed by the stereoselective attachment of the side chain containing the triazole and difluorophenyl moieties.
Synthetic Pathway
A representative synthetic route is outlined below.[1] This pathway emphasizes the construction of the chiral centers with the desired stereochemistry, which is crucial for the antifungal activity of this compound.
Experimental Protocols
Step 1: Synthesis of Chiral Oxirane (III)
To a solution of the chiral oxazolidinone (I) in a mixture of tetrahydrofuran (THF) and diethyl ether (Et2O), sodium hexamethyldisilazide (NaHMDS) is added at a low temperature (e.g., -78 °C). 2,4-difluorophenacyl bromide (II) is then added, and the reaction is stirred until completion. The resulting chiral oxirane (III) is isolated after an aqueous workup and purification by chromatography.
Step 2: Formation of Carboxylic Acid (IV)
The chiral auxiliary is removed from the oxirane (III) by treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H2O2) in a suitable solvent system like aqueous THF. After acidification, the carboxylic acid (IV) is extracted and purified.
Step 3: Synthesis of Chiral Hydroxyacid (VI)
The oxirane ring of the carboxylic acid (IV) is opened by nucleophilic attack of 1,2,4-triazole (V). The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) using a strong base like sodium hydride (NaH) at an elevated temperature. The product, chiral hydroxyacid (VI), is isolated upon acidic workup.
Step 4: Formation of Chiral Oxazolidinone (VII)
The chiral hydroxyacid (VI) undergoes a Curtius rearrangement. This is achieved by treating it with diphenylphosphoryl azide (DPPA) in hot pyridine. The resulting isocyanate intermediate cyclizes to form the chiral oxazolidinone (VII).
Step 5: Synthesis of Chiral Aminoalcohol (VIII)
The oxazolidinone ring of (VII) is cleaved by refluxing with aqueous hydrochloric acid (HCl) to yield the chiral aminoalcohol (VIII).[1]
Step 6: Amide Formation (X)
The chiral aminoalcohol (VIII) is coupled with 2-amino-4-chlorobenzoic acid (IX) using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form the amide (X).
Step 7: Cyclization to this compound
The final cyclization to form the quinazolinone ring of this compound is achieved by heating the amide (X) with triethyl orthoformate in a high-boiling solvent mixture like dioxane and N-methyl-2-pyrrolidone (NMP).[1]
Chemical Properties of this compound
The chemical properties of this compound are summarized in the table below. These properties are crucial for its pharmacokinetic and pharmacodynamic profile.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₆ClF₂N₅O₂ | [3] |
| Molecular Weight | 431.8 g/mol | [3] |
| Appearance | White to pale yellow solid | [4] |
| Solubility | Soluble in DMSO | [5] |
| logP | 2.5 | [6] |
| pKa | 11.0 ± 0.29 (Predicted) | [7] |
Experimental Protocols for Property Determination
Solubility Determination
The aqueous solubility of this compound can be determined using the shake-flask method. An excess amount of this compound is added to a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4. The suspension is shaken at a constant temperature (e.g., 37 °C) for 24 hours to ensure equilibrium is reached. The saturated solution is then filtered, and the concentration of this compound in the filtrate is determined by a validated analytical method such as high-performance liquid chromatography (HPLC) with UV detection.
logP Determination
The octanol-water partition coefficient (logP) can also be determined by the shake-flask method. A solution of this compound of known concentration is prepared in a pre-saturated mixture of n-octanol and water (pH 7.4). After vigorous shaking and separation of the two phases by centrifugation, the concentration of this compound in both the aqueous and octanol phases is quantified by HPLC. The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[8]
pKa Determination
The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of this compound in a co-solvent system (e.g., 50% ethanol-water) is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa value is then determined from the titration curve by identifying the pH at which half of the this compound molecules are protonated.[9]
Mechanism of Action
This compound exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[10] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[11][12]
By binding to the heme iron atom in the active site of CYP51, this compound prevents the demethylation of lanosterol, the enzyme's natural substrate.[2] This leads to a depletion of ergosterol in the fungal cell membrane and a simultaneous accumulation of toxic 14α-methylated sterols.[13] The altered sterol composition disrupts the structure and function of the cell membrane, leading to increased permeability, inhibition of fungal growth, and ultimately, cell death.[14]
Conclusion
This compound is a potent antifungal agent with a well-defined synthetic pathway and mechanism of action. Its chemical properties are favorable for its use as an oral therapeutic. This technical guide has provided a comprehensive overview of the key aspects of this compound's chemistry and pharmacology, which are essential for researchers and professionals involved in the development of new antifungal therapies. Further research into optimizing the synthetic route and exploring the structure-activity relationships of this compound and its analogs may lead to the discovery of even more effective antifungal agents.
References
- 1. Portico [access.portico.org]
- 2. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound (Ref: UR-9825) [sitem.herts.ac.uk]
- 5. medkoo.com [medkoo.com]
- 6. This compound-d3 | C20H16ClF2N5O2 | CID 46780101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 187949-02-6 [chemicalbook.com]
- 8. agilent.com [agilent.com]
- 9. orientjchem.org [orientjchem.org]
- 10. This compound | Antifungal | P450 | TargetMol [targetmol.com]
- 11. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 12. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of action of efinaconazole, a novel triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
In vitro antifungal spectrum of Albaconazole
An In-Depth Technical Guide on the In Vitro Antifungal Spectrum of Albaconazole
Introduction
This compound is a novel, orally administered triazole antifungal agent that has demonstrated a broad spectrum of activity against a wide range of fungal pathogens.[1][2][3] Developed by Palau Pharma SA under the code UR-9825, it has shown potent in vitro and in vivo efficacy against various yeasts, molds, and dermatophytes, including species resistant to other azole antifungals like fluconazole.[2][4] This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of this compound, detailing its mechanism of action, summarizing quantitative susceptibility data, and outlining the experimental protocols used for its evaluation.
Mechanism of Action
Like other triazole antifungals, this compound's primary mechanism of action involves the disruption of the fungal cell membrane's integrity. It specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[1][3] This enzyme is a critical component of the ergosterol biosynthesis pathway. By blocking the conversion of lanosterol to ergosterol, this compound leads to the depletion of ergosterol and the accumulation of toxic methylated sterols in the fungal cell membrane.[3] This disruption alters membrane fluidity and the function of membrane-bound proteins, ultimately inhibiting fungal growth and replication.[3]
In Vitro Antifungal Spectrum
This compound has demonstrated potent in vitro activity against a broad array of clinically relevant fungi. Its spectrum includes pathogenic yeasts, dermatophytes, and various filamentous fungi.[1]
Activity Against Yeasts
This compound is highly active against Candida species, including strains that have developed resistance to fluconazole.[4] It also shows excellent potency against Cryptococcus neoformans.
Table 1: In Vitro Activity of this compound Against Pathogenic Yeasts
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Candida albicans | - | - | - | - | [1] |
| Candida albicans (FLC-R) | 1 | 0.5 | - | - | [5] |
| Candida parapsilosis | - | <0.005 - 0.182 | - | - | [3] |
| Candida tropicalis | - | - | - | - | [1] |
| Candida glabrata | - | - | - | - | [1] |
| Candida krusei | - | - | - | - | [1] |
| Cryptococcus neoformans | 12 | ≤0.0012 - 1.25 | - | - | [1] |
| Malassezia spp. | 40 | ≤0.06 | - | - | [4] |
FLC-R: Fluconazole-Resistant. Data not available is indicated by "-".
Activity Against Molds
The in vitro activity of this compound extends to filamentous fungi, including Aspergillus species and the difficult-to-treat Scedosporium species.
Table 2: In Vitro Activity of this compound Against Molds
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Aspergillus fumigatus | - | 0.27 - 4.5 | - | - | [3] |
| Scedosporium apiospermum | 11 | - | - | 1.0 (GM) | [4] |
| Scedosporium prolificans | 33 | - | - | 0.35 (GM) | [4] |
GM: Geometric Mean MIC. Data not available is indicated by "-".
Activity Against Dermatophytes
This compound has shown excellent in vitro activity against a large number of dermatophyte strains, demonstrating potency often superior to that of fluconazole and itraconazole.[4]
Table 3: In Vitro Activity of this compound Against Dermatophytes
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Epidermophyton floccosum | 508 (total) | - | - | 0.25 | [4] |
| Microsporum spp. | 508 (total) | - | - | 0.25 | [4] |
| Trichophyton spp. | 508 (total) | - | - | 0.25 | [4] |
Data for 508 total dermatophyte strains. Data not available is indicated by "-".
Experimental Protocols: Antifungal Susceptibility Testing
The in vitro activity of this compound is determined using standardized methodologies developed by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The broth microdilution method is the reference standard.
CLSI Broth Microdilution Method
The CLSI provides reference methods for yeasts (M27) and filamentous fungi (M38).[6][7]
-
For Yeasts (based on CLSI M27):
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: this compound is serially diluted in microtiter plates containing RPMI 1640 medium.
-
Inoculation and Incubation: The standardized inoculum is added to each well. The plates are incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is the lowest drug concentration that causes a significant (typically ≥50%) reduction in turbidity compared to the growth control well.
-
-
For Molds (based on CLSI M38):
-
Inoculum Preparation: A suspension of conidia is prepared from fungal cultures and adjusted to a specific concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL) using a spectrophotometer or hemocytometer.
-
Procedure: The process of drug dilution, inoculation, and incubation (typically 48-72 hours at 35°C) is similar to the yeast protocol.
-
Endpoint Determination: The MIC endpoint is the lowest concentration of this compound that shows 100% inhibition of growth (complete absence of visible growth).
-
EUCAST Broth Microdilution Method
The EUCAST methodology is similar to CLSI but has some key differences, particularly for molds.[8][9]
-
Medium: RPMI 1640 is supplemented with 2% glucose to enhance the growth of some fungal species.[9]
-
Inoculum Size: The inoculum concentration is typically higher than in CLSI methods.
-
Endpoint Reading: Endpoints are read spectrophotometrically at 530 nm after a defined incubation period, with the MIC defined as the concentration that inhibits 50% (for azoles against Aspergillus) or 90% of fungal growth compared to the control.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Novel Broad-Spectrum Antifungal Agent Derived from this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Portico [access.portico.org]
- 5. Efficacy of this compound against Candida albicans in a Vaginitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 9. researchgate.net [researchgate.net]
Albaconazole Pharmacokinetics and Bioavailability in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albaconazole is a novel triazole antifungal agent demonstrating a broad spectrum of activity against various fungal pathogens. Understanding its pharmacokinetic (PK) and bioavailability profile in preclinical animal models is crucial for predicting its efficacy and safety in humans, and for establishing optimal dosing regimens in clinical trials. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and bioavailability of this compound in key animal models, including rats, dogs, rabbits, and monkeys. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of experimental workflows.
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been characterized in several animal species. The following tables summarize the key quantitative parameters, including maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), and oral bioavailability.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Various Animal Models
| Animal Model | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Oral Bioavailability (%) | Reference |
| Rat | Data not available | Oral | Data not available | Data not available | Data not available | Data not available | 80 | [1] |
| Dog | Data not available | Oral | Data not available | Data not available | Data not available | 51 | 100 | [1][2] |
| Rabbit | 80 | Oral | 4.14 (serum) | Data not available | Data not available | Data not available | Data not available | [3] |
| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available | 24 | Data not available | [2] |
| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available | < 1 | Data not available | [2] |
Bioavailability
This compound exhibits excellent oral bioavailability in rats and dogs. Studies have shown an oral bioavailability of 80% in rats and 100% in dogs[1]. This high oral absorption is a significant advantage for its development as an oral antifungal agent. The specific intravenous and oral dosage regimens used to determine these bioavailability values are not detailed in the available literature.
Experimental Protocols
Detailed experimental protocols are essential for the replication and interpretation of pharmacokinetic studies. The following sections outline the methodologies employed in the key cited experiments.
Pharmacokinetic Study in a Rabbit Model of Cryptococcal Meningitis
-
Animal Model: New Zealand White rabbits.
-
Disease Induction: Rabbits were infected with Cryptococcus neoformans to establish a meningitis model.
-
Drug Administration: this compound was administered orally at dosages ranging from 5 to 80 mg/kg of body weight per day[3].
-
Sample Collection: Blood and cerebrospinal fluid (CSF) samples were collected to determine drug concentrations.
-
Analytical Method: While the specific analytical method was not detailed in the abstract, HPLC or LC-MS/MS are standard techniques for quantifying azole antifungals in biological matrices. A developed HPLC-UV method for the simultaneous quantification of voriconazole and posaconazole in human plasma involved a C18 reverse phase column with a mobile phase of 35% water, 15% methanol, and 50% acetonitrile, with UV detection at 250 nm[2]. This provides a plausible methodology that could be adapted for this compound.
References
Albaconazole: A Comprehensive Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Albaconazole, a novel second-generation triazole antifungal agent, emerged from the dedicated research efforts at Palau Pharma S.A. as a promising candidate for the treatment of a wide spectrum of fungal infections. This technical guide provides an in-depth exploration of the discovery and development history of this compound, from its chemical synthesis and mechanism of action to its preclinical evaluation and clinical trial outcomes. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed descriptions of key experimental protocols are provided, and logical workflows and signaling pathways are visually represented using Graphviz diagrams. This document serves as a comprehensive resource for researchers and professionals in the field of antifungal drug development, offering detailed insights into the scientific journey of this compound.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of resistance to existing antifungal agents, has underscored the urgent need for novel therapeutic options.[1][2] The azole class of antifungals has been a cornerstone of antifungal therapy for decades, and second-generation triazoles were developed to overcome the limitations of their predecessors, offering a broader spectrum of activity and improved pharmacokinetic profiles.[3] this compound (formerly UR-9825) is one such triazole, distinguished by its potent in vitro activity against a wide range of pathogenic yeasts and molds, including species resistant to first-generation azoles like fluconazole.[1][2] This document details the key milestones in the discovery and development of this compound.
Discovery and Synthesis
This compound was discovered and developed by Palau Pharma SA (Barcelona, Spain).[4] The synthesis of this compound can be achieved through a multi-step process, a general workflow of which is outlined below.
Chemical Synthesis Workflow
A key synthetic route to this compound involves the construction of the chiral core and subsequent elaboration to the final quinazolinone-containing structure.[5]
Mechanism of Action
Like other azole antifungals, this compound exerts its effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4][6]
Ergosterol Biosynthesis Inhibition Pathway
The inhibition of CYP51 disrupts the fungal cell membrane integrity, leading to fungal cell growth arrest and death.[3]
Preclinical Development
The preclinical evaluation of this compound demonstrated its potent and broad-spectrum antifungal activity in both in vitro and in vivo models.
In Vitro Antifungal Activity
The in vitro activity of this compound has been assessed against a wide variety of fungal pathogens using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[1][7]
Table 1: In Vitro Activity (MIC) of this compound Against Various Fungal Species
| Fungal Species | Number of Isolates | This compound MIC Range (µg/mL) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | Reference(s) |
| Candida albicans | 283 | ≤0.0002 - 0.0002 | ≤0.0002 | ≤0.0002 | [5] |
| Candida parapsilosis | 283 | ≤0.0002 - 0.0002 | ≤0.0002 | ≤0.0002 | [5] |
| Candida glabrata | 47 | - | 0.32 (geometric mean) | - | [5] |
| Candida guilliermondii | 8 | - | 0.01 (geometric mean) | - | [5] |
| Cryptococcus neoformans | - | 0.002 - 0.2 | - | 0.125 | [8] |
| Aspergillus fumigatus | - | - | - | - | [1] |
| Trichophyton spp. | - | - | - | - | [5] |
| Microsporum spp. | - | - | - | - | [5] |
| Malassezia spp. | 40 | ≤0.06 | - | - | [5] |
MIC values are presented as ranges or geometric means as reported in the cited literature.
In Vivo Efficacy in Animal Models
This compound has demonstrated efficacy in various animal models of fungal infections, including systemic candidiasis, aspergillosis, cryptococcosis, and scedosporiosis.[1][4]
Table 2: Summary of In Vivo Efficacy of this compound in Animal Models
| Animal Model | Fungal Pathogen | Dosing Regimen | Outcome | Reference(s) |
| Rat Systemic Candidiasis | Candida albicans | 5 mg/kg p.o. b.i.d. for 5 days | Significant decrease in kidney fungal burden | [5] |
| Rabbit Systemic Candidiasis | Candida albicans | 0.5-20 mg/kg p.o. once daily for 7 days | Significant reduction in kidney and lung fungal burden | [5] |
| Murine Invasive Candidiasis | Candida albicans | 15 mg/kg p.o. once daily for 5 days | 87% survival at day 13 vs. 0% in control | [9][10] |
| Rabbit Disseminated Scedosporiosis | Scedosporium prolificans | 50 mg/kg/day for 10 days | 100% survival and significant reduction in tissue burden | [10] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models revealed favorable properties for this compound, including good oral bioavailability and a long half-life, suggesting the potential for infrequent dosing.[2]
Table 3: Preclinical Pharmacokinetic Parameters of this compound
| Animal Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference(s) |
| Healthy Subjects (Human) | 400 mg (single dose, capsule) | - | - | - | 70.5 (mean, after 240 mg) | [11] |
| Healthy Subjects (Human) | 400 mg q8h for 5 days | 11,993.3 (mean) | 2.5-22.5 | - | - | [12] |
Detailed preclinical pharmacokinetic data in animal models is limited in the provided search results. Human pharmacokinetic data from Phase 1 studies is included for reference.
Clinical Development
This compound has undergone several clinical trials to evaluate its safety, tolerability, and efficacy in humans for various fungal infections.
Phase I Clinical Trials
Phase I studies in healthy volunteers demonstrated that this compound is well-tolerated and possesses a pharmacokinetic profile suitable for once-weekly dosing.[4] A study comparing tablet and capsule formulations found they were not bioequivalent, with the tablet showing lower Cmax and AUC.[11][13] Another Phase I study evaluated escalating supratherapeutic doses and found the drug to be safe and well-tolerated with no significant effects on ECG parameters.[12][14]
Phase II Clinical Trials
This compound has been investigated in Phase II clinical trials for vulvovaginal candidiasis, tinea pedis, and onychomycosis.[1][15]
Table 4: Summary of this compound Phase II Clinical Trial Results
| Indication | Clinical Trial Identifier | Dosing Regimen | Comparator | Key Efficacy Outcome | Reference(s) |
| Vulvovaginal Candidiasis | NCT00199264 | Single doses of 10, 40, 80, 160, and 320 mg | Fluconazole | A single 40 mg dose was suggested to be more efficacious than fluconazole. | [2] |
| Tinea Pedis (moccasin-type) | NCT00509275 | - | - | A Phase Ib trial was initiated. | [2] |
| Onychomycosis | NCT00730405 | 100, 200, or 400 mg weekly for 24 or 36 weeks | Placebo | Effective treatment rates of 21%-54% for this compound groups vs. 1% for placebo at week 52. | [16][17] |
Safety and Tolerability
Across clinical trials, this compound has generally been well-tolerated.[16] The most common treatment-related adverse events were mild to moderate gastrointestinal issues such as nausea and diarrhea.[2] No treatment-related hepatic or cardiac serious adverse events were observed in the onychomycosis trial.[16][17]
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
The in vitro activity of this compound is typically determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), specifically the M27 standard for yeasts and M38 for filamentous fungi.[1][7][18][19]
Experimental Workflow: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27)
A standardized fungal inoculum is added to microtiter wells containing serial dilutions of the antifungal agent in RPMI-1640 medium. The plates are incubated, and the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug that inhibits visible fungal growth.
Animal Model of Systemic Candidiasis
Murine models of systemic candidiasis are commonly used to evaluate the in vivo efficacy of antifungal agents.[4][14]
Key Steps in a Murine Model of Systemic Candidiasis:
-
Immunosuppression (Optional): Mice may be immunosuppressed with agents like cyclophosphamide to establish a more robust infection.[4]
-
Infection: A standardized inoculum of Candida albicans is injected intravenously into the lateral tail vein.[4]
-
Treatment: The test compound (e.g., this compound) is administered orally or via another appropriate route at various doses and schedules. A control group receives a vehicle.[9][10]
-
Outcome Assessment: Efficacy is determined by monitoring survival rates over a defined period and by quantifying the fungal burden in target organs (e.g., kidneys, brain) at the end of the study.[4][5]
Conclusion
This compound is a potent, second-generation triazole antifungal with a broad spectrum of activity against clinically important yeasts and molds. Its discovery and development have been guided by a systematic evaluation of its chemical properties, mechanism of action, and performance in preclinical and clinical studies. The favorable pharmacokinetic profile, particularly its long half-life, supports a convenient once-weekly dosing regimen. Clinical trials have demonstrated its efficacy in treating onychomycosis and have shown promise for other fungal infections. While further clinical development appears to have stalled, the extensive data gathered on this compound provide valuable insights for the continued search for novel and effective antifungal therapies. This technical guide serves as a comprehensive repository of the key scientific and clinical findings in the development of this compound.
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Experimental In Vivo Models of Candidiasis [mdpi.com]
- 5. Portico [access.portico.org]
- 6. This compound | Antifungal | P450 | TargetMol [targetmol.com]
- 7. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Susceptibilities of Malassezia Species to a New Triazole, this compound (UR-9825), and Other Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel Broad-Spectrum Antifungal Agent Derived from this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dovepress.com [dovepress.com]
- 12. A randomized, double-blind, multiple-dose, placebo-controlled, dose escalation study with a 3-cohort parallel group design to investigate the tolerability and pharmacokinetics of this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. A phase II, randomized, double-blind, placebo-controlled, parallel group, dose-ranging study to investigate the efficacy and safety of 4 dose regimens of oral this compound in patients with distal subungual onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. journals.asm.org [journals.asm.org]
- 19. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
The Impact of Albaconazole on Ergosterol Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albaconazole is a novel triazole antifungal agent that has demonstrated broad-spectrum activity against a variety of pathogenic fungi. Like other azole antifungals, its primary mechanism of action involves the disruption of the fungal cell membrane by inhibiting the biosynthesis of ergosterol, an essential sterol component. This technical guide provides an in-depth analysis of this compound's effect on the ergosterol biosynthesis pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental workflows.
Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase
The fungal cell membrane's integrity is critically dependent on ergosterol. The biosynthesis of ergosterol is a complex, multi-step process, with the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene) playing a pivotal role. This cytochrome P450 enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in the conversion of lanosterol to ergosterol.
This compound, as a triazole antifungal, exerts its effect by potently and selectively inhibiting lanosterol 14α-demethylase. The nitrogen atom in the triazole ring of this compound binds to the heme iron atom in the active site of the enzyme, preventing it from binding to its natural substrate, lanosterol. This inhibition leads to a depletion of ergosterol in the fungal cell membrane and a concurrent accumulation of toxic 14α-methylated sterol precursors. The altered sterol composition increases membrane permeability and fluidity, disrupts the function of membrane-bound proteins, and ultimately inhibits fungal growth and replication.
Quantitative Data: In Vitro Activity of this compound
The in vitro potency of this compound has been evaluated against a wide range of fungal pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antifungal agent's effectiveness. The following tables summarize the MIC values of this compound against various clinically relevant fungal species, in comparison to other commonly used azole antifungals.
Table 1: In Vitro Activity of this compound and Comparator Azoles against Candida Species
| Organism | This compound (µg/mL) | Fluconazole (µg/mL) | Itraconazole (µg/mL) | Voriconazole (µg/mL) |
| Candida albicans | 0.002 - 1 | 0.12 - >64 | 0.015 - >16 | 0.007 - 1 |
| Candida glabrata | 0.03 - 2 | 0.5 - >64 | 0.06 - >16 | 0.03 - 16 |
| Candida parapsilosis | 0.008 - 1 | 0.12 - 32 | 0.015 - 2 | 0.007 - 0.5 |
| Candida tropicalis | 0.015 - 2 | 0.25 - >64 | 0.03 - 4 | 0.015 - 2 |
| Candida krusei | 0.06 - 4 | 8 - >64 | 0.12 - 8 | 0.12 - 4 |
Table 2: In Vitro Activity of this compound and Comparator Azoles against Aspergillus Species
| Organism | This compound (µg/mL) | Itraconazole (µg/mL) | Voriconazole (µg/mL) | Posaconazole (µg/mL) |
| Aspergillus fumigatus | 0.03 - 2 | 0.06 - >16 | 0.12 - 4 | 0.03 - 1 |
| Aspergillus flavus | 0.12 - 4 | 0.06 - 8 | 0.25 - 8 | 0.06 - 2 |
| Aspergillus niger | 0.12 - 4 | 0.12 - 16 | 0.25 - 4 | 0.06 - 2 |
| Aspergillus terreus | 0.25 - 8 | 0.5 - >16 | 0.5 - 8 | 0.12 - 4 |
Note: MIC ranges are compiled from various sources and can vary based on the specific isolates and testing methodologies used.
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A and M38-A)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts (M27-A) and molds (M38-A).[1][2][3][4][5][6][7][8][9]
a. Inoculum Preparation:
-
Yeasts: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Molds: Fungal colonies are covered with sterile saline, and the resulting suspension of conidia is adjusted spectrophotometrically to a specific optical density. The suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
b. Antifungal Agent Preparation:
-
This compound and other comparator azoles are serially diluted in RPMI-1640 medium in 96-well microtiter plates to achieve a range of final concentrations.
c. Incubation:
-
The inoculated microtiter plates are incubated at 35°C.
-
Incubation times vary depending on the organism: 24-48 hours for most yeasts and 48-72 hours for most molds.
d. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the control well (drug-free medium).
Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This enzymatic assay directly measures the inhibitory effect of a compound on the activity of lanosterol 14α-demethylase.[10]
a. Enzyme and Substrate Preparation:
-
Recombinant lanosterol 14α-demethylase (CYP51) from the target fungal species is purified.
-
The substrate, lanosterol, is prepared in a suitable buffer.
b. Reaction Mixture:
-
The reaction mixture typically contains the purified enzyme, a cytochrome P450 reductase (CPR) as an electron donor, NADPH, and the lanosterol substrate in a buffered solution.
c. Inhibition Assay:
-
The enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) for a defined period.
-
The enzymatic reaction is initiated by the addition of NADPH.
-
The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 37°C).
d. Product Analysis and IC50 Determination:
-
The reaction is stopped, and the sterols are extracted.
-
The amount of the product (14-demethylated lanosterol) and the remaining substrate are quantified using methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the inhibition data against the inhibitor concentration.
Visualizations
Signaling Pathway: Ergosterol Biosynthesis and this compound's Site of Action
Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
This compound demonstrates potent antifungal activity by effectively inhibiting lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway. This targeted inhibition disrupts the fungal cell membrane, leading to the cessation of growth and proliferation. The quantitative data from in vitro susceptibility testing highlight its broad-spectrum efficacy against a range of clinically important yeasts and molds. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and evaluation of this compound and other novel antifungal agents. Further research to determine the specific IC50 value of this compound against lanosterol 14α-demethylase and to explore potential resistance mechanisms will be crucial for optimizing its clinical application and for the future development of next-generation antifungal therapies.
References
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. researchgate.net [researchgate.net]
- 8. njccwei.com [njccwei.com]
- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 10. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
In Vivo Efficacy of Albaconazole in Murine Candidiasis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Data Presentation: Efficacy of Albaconazole in a Murine Vaginal Candidiasis Model
The following data is summarized from a study evaluating the efficacy of orally administered this compound in a murine model of vaginal infection with a fluconazole-resistant Candida albicans isolate.
Table 1: Fungal Burden in Vaginal Lavage Fluid Following Oral Treatment with this compound or Fluconazole
| Treatment Group | Dosage (mg/kg) | Administration Frequency | Mean Log10 CFU/ml (± SD) | P-value vs. Vehicle Control |
| Vehicle Control (0.2% CMC with 1% Tween 80) | - | Once Daily | 5.91 (± 0.89) | - |
| Vehicle Control (0.2% CMC with 1% Tween 80) | - | Twice Daily | 5.34 (± 1.05) | - |
| Vehicle Control (Sterile Distilled Water) | - | Twice Daily | 5.16 (± 1.19) | - |
| This compound | 5 | Once Daily | 4.87 (± 1.23) | >0.05 |
| This compound | 10 | Once Daily | 3.98 (± 1.11) | <0.05 |
| This compound | 20 | Once Daily | 2.65 (± 0.78) | <0.01 |
| This compound | 40 | Once Daily | 2.11 (± 0.65) | <0.001 |
| This compound | 5 | Twice Daily | 3.88 (± 1.02) | <0.05 |
| This compound | 10 | Twice Daily | 2.97 (± 0.83) | <0.01 |
| This compound | 20 | Twice Daily | 2.24 (± 0.71) | <0.001 |
| Fluconazole | 20 | Once Daily | 3.89 (± 0.95) | <0.01 |
| Fluconazole | 20 | Twice Daily | 2.99 (± 0.87) | <0.01 |
Data adapted from a study by Gonzalez et al.[1][2]. P-values are illustrative and based on the significance reported in the study.
Experimental Protocols
Protocol 1: Murine Model of Vaginal Candidiasis for this compound Efficacy Testing
This protocol details the methodology for establishing a murine model of vaginal candidiasis to evaluate the efficacy of this compound.[1]
1. Animal Model and Preparation:
-
Animal Strain: Female ICR mice.
-
Hormonal Treatment: To induce a pseudoestrus state, administer 0.5 mg of estradiol valerate subcutaneously three days prior to infection and on day four post-challenge.[1]
2. Fungal Inoculum Preparation:
-
Organism: Candida albicans (e.g., a fluconazole-resistant strain).
-
Culture: Grow C. albicans on Sabouraud Dextrose Agar (SDA) and then in a suitable broth.
-
Preparation: Harvest yeast cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and adjust the concentration to 2 x 10⁸ CFU/ml in PBS.[1]
3. Infection Procedure:
-
Anesthetize mice intraperitoneally with ketamine hydrochloride (80 mg/kg).[1]
-
Inoculate 20 µl of the C. albicans suspension intravaginally.[1]
-
One day post-inoculation, swab the vaginal cavity to confirm consistent infection across all animals before starting treatment.[1]
4. Drug Preparation and Administration:
-
This compound Formulation: Prepare a fresh daily suspension of this compound in 0.2% carboxymethylcellulose with 1% Tween 80.[1]
-
Route of Administration: Oral gavage.[1]
-
Dosing Regimen: Administer the desired doses (e.g., 5, 10, 20, 40 mg/kg) once or twice daily for five consecutive days, starting one day post-inoculation.[1]
5. Efficacy Assessment:
-
Fungal Burden: On day six post-inoculation, collect vaginal swabs, vortex in sterile saline, and perform serial dilutions.[1]
-
Plate the dilutions on SDA and incubate at 35°C for 24-48 hours.
-
Count the colonies and express the results as Log10 CFU/ml.
Protocol 2: Generalized Murine Model of Systemic/Disseminated Candidiasis for Antifungal Efficacy Testing
Note: This is a generalized protocol adapted from standard practices for testing other azole antifungals, as specific data for this compound in this model is not available.[3][4][5]
1. Animal Model and Immunosuppression (Optional but Recommended):
-
Animal Strain: Immunocompromised mice (e.g., neutropenic) are often used to establish a robust infection. Common strains include BALB/c or C57BL/6.
-
Immunosuppression: To induce neutropenia, administer cyclophosphamide (e.g., 150-200 mg/kg) intraperitoneally 3-4 days prior to infection.[4]
2. Fungal Inoculum Preparation:
-
Organism: Candida albicans (a well-characterized strain).
-
Culture and Preparation: Prepare the yeast suspension as described in Protocol 1, adjusting the final concentration to approximately 1 x 10⁶ CFU/ml in sterile saline.[5]
3. Infection Procedure:
-
Inject 0.1 ml of the prepared C. albicans inoculum into the lateral tail vein of each mouse. This will result in a disseminated infection, with the kidneys being a primary target organ.[3][4]
4. Drug Preparation and Administration:
-
This compound Formulation: Prepare as described in Protocol 1.
-
Route of Administration: Oral gavage is a common route for triazoles.
-
Dosing Regimen: Begin treatment 2 to 24 hours post-infection. The dosing regimen can vary (e.g., once or twice daily) for a specified duration (e.g., 2-7 days).
5. Efficacy Assessment:
-
Survival Study: Monitor the mice daily for a set period (e.g., 21-30 days) and record mortality to generate survival curves.
-
Fungal Burden in Organs:
-
At a predetermined time point (e.g., 48 hours after the last treatment), euthanize the mice.
-
Aseptically remove target organs (e.g., kidneys, spleen, liver).[3]
-
Homogenize the organs in sterile saline.
-
Perform serial dilutions of the homogenates and plate on SDA.
-
Incubate and count colonies to determine the CFU per gram of tissue.
-
Visualizations
References
- 1. Efficacy of this compound against Candida albicans in a Vaginitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacodynamics of a New Triazole, Posaconazole, in a Murine Model of Disseminated Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
Determining Albaconazole Dosage in Rabbit Models of Cryptococcosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the effective dosage of albaconazole in rabbit models of cryptococcosis, with a specific focus on cryptococcal meningitis. The information is synthesized from key studies to guide researchers in designing and executing preclinical efficacy and pharmacokinetic evaluations of this potent triazole antifungal agent.
Introduction
Cryptococcosis, particularly cryptococcal meningitis, remains a significant opportunistic infection, necessitating the development of novel antifungal therapies. This compound, a new triazole, has demonstrated potent in vitro activity against Cryptococcus neoformans. The rabbit model of cryptococcal meningitis is a well-established and reliable platform for the in vivo evaluation of antifungal agents, providing data that has historically been predictive of clinical efficacy in humans.[1] These protocols outline the essential steps for establishing the rabbit model and for testing the efficacy of various this compound dosages.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies evaluating this compound in the rabbit model of cryptococcal meningitis.
Table 1: this compound Dosage and Pharmacokinetic Parameters in Rabbits [1][2]
| Dosage (mg/kg/day) | Peak Serum Concentration (µg/ml) | Peak Cerebrospinal Fluid (CSF) Concentration (µg/ml) | CSF Penetration (%) |
| 80 | 4.14 | 0.62 | ~15 |
Table 2: In Vivo Efficacy of this compound in a Rabbit Model of Cryptococcal Meningitis [1][2]
| Treatment Group | Dosage (mg/kg/day) | Change in CSF Yeast Count (log10 CFU/ml) over 2 Weeks | Survival Advantage |
| This compound | 5 | Significant reduction compared to untreated controls | Yes |
| This compound | 20 | Significant reduction compared to untreated controls | Yes |
| This compound | 80 | Significant reduction compared to untreated controls | Yes |
| Fluconazole | 20 | Significant reduction compared to untreated controls | Yes |
| Untreated Control | N/A | Increase | No |
Note: At all tested doses, this compound was as effective as fluconazole in treating cryptococcal meningitis in this model.[1][2]
Experimental Protocols
This section provides detailed protocols for establishing the rabbit model of cryptococcosis and for the subsequent evaluation of this compound.
Rabbit Model of Cryptococcal Meningitis
This protocol is adapted from established methods for inducing cryptococcal meningitis in rabbits to test antifungal therapies.[1][3][4]
Materials:
-
New Zealand White rabbits
-
Cryptococcus neoformans strain (e.g., H99)
-
Sabouraud dextrose agar
-
Sterile saline
-
Corticosteroids (e.g., cortisone acetate) for immunosuppression
-
Anesthetic agents
-
25-gauge needles
-
Hemocytometer
Protocol:
-
Animal Preparation and Immunosuppression:
-
Acclimatize New Zealand White rabbits to the laboratory environment.
-
To establish a chronic and progressive infection, immunosuppress the rabbits with corticosteroids.[4][5] The specific dosage and duration of corticosteroid treatment should be optimized based on institutional guidelines and previous studies.
-
-
Inoculum Preparation:
-
Culture the desired Cryptococcus neoformans strain on Sabouraud dextrose agar.
-
Harvest the yeast cells and wash them with sterile saline.
-
Adjust the concentration of the yeast suspension to the desired inoculum size (e.g., 10^8 CFU/ml) using a hemocytometer.
-
-
Intracisternal Inoculation:
-
Anesthetize the rabbits according to approved institutional protocols.
-
Carefully restrain the rabbit and flex its head.
-
Using a 25-gauge needle, perform a percutaneous puncture of the cisterna magna.
-
Withdraw a small amount of cerebrospinal fluid (CSF) to confirm the correct needle placement.
-
Slowly inject the prepared C. neoformans inoculum (e.g., 0.5 ml of a 10^8 CFU/ml suspension) into the subarachnoid space.
-
This compound Administration and Sample Collection
Materials:
-
This compound
-
Vehicle for oral administration (e.g., a mixture of ethanol, polysorbate 80, and polyethylene glycol 400, or as specified by the manufacturer)
-
Gavage needles
-
Sterile tubes for blood and CSF collection
Protocol:
-
Drug Preparation and Administration:
-
Cerebrospinal Fluid (CSF) and Serum Collection:
-
At predetermined time points during the treatment period, collect CSF via cisternal puncture and blood from a marginal ear vein.
-
Process the blood to obtain serum.
-
Use a portion of the CSF for quantitative yeast counts and the remainder, along with the serum, for pharmacokinetic analysis.
-
Efficacy and Pharmacokinetic Analysis
Protocol:
-
Quantitative CSF Yeast Counts:
-
Perform serial dilutions of the collected CSF.
-
Plate the dilutions on Sabouraud dextrose agar.
-
Incubate the plates at 30°C and count the number of colony-forming units (CFU) to determine the fungal burden in the CSF.
-
-
This compound Concentration Measurement (Bioassay):
-
Determine the concentrations of this compound in serum and CSF using a suitable bioassay.
-
Prepare standards of known this compound concentrations in pooled rabbit serum and CSF.
-
Use an appropriate indicator organism (e.g., a susceptible strain of Candida or Cryptococcus) seeded in an agar medium.
-
Apply the standards and unknown samples to wells in the agar.
-
After incubation, measure the zones of inhibition and calculate the this compound concentrations in the samples by comparing them to the standard curve.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound dosage determination.
Dosage-Efficacy Relationship
Caption: Logical relationship of this compound dosage to efficacy.
References
- 1. journals.asm.org [journals.asm.org]
- 2. vetlexicon.com [vetlexicon.com]
- 3. The Rabbit Model of Cryptococcal Meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic cryptococcal meningitis: a new experimental model in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Albaconazole in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the quantitative determination of Albaconazole and its primary metabolite, 6-hydroxythis compound, in plasma. The information is intended to guide researchers in developing and validating robust bioanalytical assays for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
This compound is a novel triazole antifungal agent under development for the treatment of various fungal infections. To support its clinical development, validated and reliable analytical methods for its quantification in biological matrices are essential. This document outlines the key parameters of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method used in a Phase 1 clinical trial and provides a representative, detailed protocol that can be adapted for this purpose.
Quantitative Data Summary
A validated LC-MS/MS method has been utilized to quantify this compound and its metabolite, 6-hydroxythis compound, in human plasma. The performance characteristics of this method are summarized in the table below.[1][2][3][4]
| Parameter | This compound | 6-hydroxythis compound |
| Analytical Method | LC-MS/MS | LC-MS/MS |
| Internal Standard | This compound-d5 | 6-hydroxythis compound-d5 |
| Linearity Range | 1.000 – 1000 ng/mL | 1.000 – 1000 ng/mL |
| Accuracy (% Bias) | -5.6% to 4.3% | -7.6% to 0.1% |
| Precision (% CV) | 3.1% to 5.1% | 4.1% to 6.5% |
Table 1: Summary of Quantitative Data for the LC-MS/MS-based Quantification of this compound and 6-hydroxythis compound in Human Plasma.[1][2][3][4]
Experimental Workflow
The general workflow for the quantification of this compound in plasma samples involves sample preparation, chromatographic separation, and mass spectrometric detection and quantification.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and Pharmacodynamics of Antifungals in Children: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase 1, randomized, open-label crossover study to evaluate the safety and pharmacokinetics of 400 mg this compound administered to healthy participants as a tablet formulation versus a capsule formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Albaconazole in Combination with Other Antifungals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential for using the investigational triazole antifungal, albaconazole, in combination with other antifungal agents. The information is based on available preclinical data and established methodologies for assessing antifungal synergy.
Introduction to this compound and Combination Therapy
This compound is a novel, orally administered triazole antifungal agent with broad-spectrum activity against a range of yeasts, dermatophytes, and filamentous fungi[1]. Like other azoles, its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane[1]. Disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and ultimately inhibits fungal growth and replication.
The rationale for combination antifungal therapy includes broadening the spectrum of activity, preventing the emergence of resistance, and achieving synergistic or additive effects, which may allow for lower dosages and reduced toxicity[2]. While clinical data on this compound combination therapy is not yet available, preclinical in vitro studies provide a basis for exploring its potential in combination regimens.
Potential Combinations and Mechanisms of Interaction
Based on the mechanisms of action of different antifungal classes, several combinations with this compound are theoretically plausible and have been explored with other azoles:
-
With Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, creating pores that lead to leakage of cellular contents and fungal cell death. The combination of an azole that inhibits ergosterol synthesis with a polyene that targets ergosterol has a complex interaction profile that can be synergistic, indifferent, or even antagonistic depending on the specific drugs, fungal species, and concentrations[2][3].
-
With Echinocandins (e.g., Caspofungin, Micafungin): Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. The complementary targeting of both the cell wall (echinocandins) and the cell membrane (azoles) is a strong rationale for combination therapy and has shown synergistic or additive effects in many studies with other azoles[2].
-
With Allylamines (e.g., Terbinafine): Allylamines inhibit squalene epoxidase, an enzyme that acts earlier in the ergosterol biosynthesis pathway than 14α-demethylase. The dual blockade of this critical pathway at two different points can lead to a synergistic antifungal effect[4].
Quantitative Data from In Vitro Studies
To date, published data on the in vitro interaction of this compound with other antifungals is limited. One key study by Ortoneda et al. (2004) investigated the in vitro activity of various antifungal combinations, including this compound, against clinical isolates of Paecilomyces species. The interactions were quantified using the Fractional Inhibitory Concentration Index (FICI), a standard measure of in vitro synergy.
The FICI is calculated as follows: FICI = FIC of Drug A + FIC of Drug B, where FIC = (MIC of drug in combination) / (MIC of drug alone).
-
Synergy: FICI ≤ 0.5
-
Indifference/Additivity: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
The following tables summarize the findings from the study by Ortoneda et al. (2004) for combinations of this compound with terbinafine and micafungin against Paecilomyces variotii and Paecilomyces lilacinus[1][5].
Table 1: In Vitro Interaction of this compound (ABZ) and Terbinafine (TBF) against Paecilomyces spp. [1][5]
| Fungal Isolate | MIC of ABZ Alone (µg/mL) | MIC of TBF Alone (µg/mL) | MIC of ABZ in Combination (µg/mL) | MIC of TBF in Combination (µg/mL) | FICI | Interaction |
| P. variotii 1 | 0.25 | 0.06 | 0.03 | 0.015 | 0.37 | Synergy |
| P. variotii 2 | 0.5 | 0.12 | 0.06 | 0.03 | 0.37 | Synergy |
| P. variotii 3 | 0.25 | 0.06 | 0.06 | 0.015 | 0.49 | Synergy |
| P. variotii 4 | 0.5 | 0.12 | 0.12 | 0.03 | 0.49 | Synergy |
| P. lilacinus 1 | 1 | 0.5 | 0.12 | 0.06 | 0.24 | Synergy |
| P. lilacinus 2 | 1 | 0.25 | 0.12 | 0.03 | 0.24 | Synergy |
| P. lilacinus 3 | 2 | 0.5 | 0.25 | 0.06 | 0.24 | Synergy |
Table 2: In Vitro Interaction of this compound (ABZ) and Micafungin (MFG) against Paecilomyces spp. [1][5]
| Fungal Isolate | MIC of ABZ Alone (µg/mL) | MIC of MFG Alone (µg/mL) | MIC of ABZ in Combination (µg/mL) | MIC of MFG in Combination (µg/mL) | FICI | Interaction |
| P. variotii 1 | 0.25 | 32 | 0.12 | 16 | 1 | Indifference |
| P. variotii 2 | 0.5 | >32 | 0.25 | 32 | >1.5 | Indifference |
| P. variotii 3 | 0.25 | 32 | 0.12 | 16 | 1 | Indifference |
| P. variotii 4 | 0.5 | >32 | 0.25 | 32 | >1.5 | Indifference |
| P. lilacinus 1 | 1 | 4 | 0.5 | 2 | 1 | Indifference |
| P. lilacinus 2 | 1 | 2 | 0.5 | 1 | 1 | Indifference |
| P. lilacinus 3 | 2 | 4 | 1 | 2 | 1 | Indifference |
These data suggest a strong synergistic interaction between this compound and terbinafine against Paecilomyces species, while the combination with micafungin appears to be indifferent. Further studies are needed to evaluate these and other combinations against a broader range of clinically relevant fungi.
Experimental Protocols
Protocol 1: In Vitro Antifungal Synergy Testing using the Checkerboard Microdilution Method
This protocol describes a generalized checkerboard method for assessing the in vitro interaction between this compound and another antifungal agent. This method is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and common practices in antifungal synergy testing[6][7][8].
1. Materials
- This compound (analytical grade powder)
- Second antifungal agent (e.g., Amphotericin B, Caspofungin, Terbinafine)
- Fungal isolates for testing
- 96-well microtiter plates (sterile, U-bottom)
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS
- Spectrophotometer or microplate reader
- Sterile, disposable plasticware (pipettes, reservoirs)
- Dimethyl sulfoxide (DMSO) for dissolving azoles
2. Preparation of Reagents
- Antifungal Stock Solutions: Prepare stock solutions of each antifungal agent at a concentration of 100 times the highest final concentration to be tested. Dissolve this compound and other azoles in DMSO. Dissolve other agents in appropriate solvents as recommended.
- Fungal Inoculum: Culture the fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate to obtain mature growth. Prepare a suspension of fungal conidia or yeast cells in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
3. Checkerboard Assay Setup
- In a 96-well plate, add 50 µL of RPMI-1640 medium to all wells.
- Along the x-axis (e.g., columns 2-11), create serial dilutions of this compound. Add 50 µL of a 4x working solution of this compound to the first column and perform 2-fold serial dilutions across the plate.
- Along the y-axis (e.g., rows B-G), create serial dilutions of the second antifungal agent. Add 50 µL of a 4x working solution of the second agent to the top row and perform 2-fold serial dilutions down the plate.
- The wells will now contain various combinations of the two drugs.
- Include control wells:
- Drug A alone (e.g., row H with serial dilutions of this compound)
- Drug B alone (e.g., column 12 with serial dilutions of the second agent)
- Growth control (no drug)
- Sterility control (no inoculum)
- Add 100 µL of the final fungal inoculum to each well (except the sterility control).
4. Incubation and Reading of Results
- Incubate the plates at 35°C for 24-48 hours, or longer depending on the growth rate of the fungus.
- Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration that causes a significant inhibition of growth (e.g., 50% or 100% reduction in turbidity compared to the growth control), which can be assessed visually or by reading the absorbance on a microplate reader.
5. Data Analysis
- Calculate the Fractional Inhibitory Concentration (FIC) for each drug in every well that shows the MIC:
- FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
- FIC of Second Agent = (MIC of Second Agent in combination) / (MIC of Second Agent alone)
- Calculate the FICI for each combination:
- FICI = FIC of this compound + FIC of Second Agent
- Interpret the FICI values as described in the "Quantitative Data" section.
Visualizations
Signaling Pathway: Mechanism of Action of this compound
The following diagram illustrates the mechanism of action of this compound within the ergosterol biosynthesis pathway in fungal cells.
Caption: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.
Experimental Workflow: Checkerboard Synergy Assay
The diagram below outlines the key steps in performing a checkerboard assay to determine the synergistic potential of this compound in combination with another antifungal agent.
Caption: Workflow for the in vitro checkerboard synergy assay.
Logical Relationship: Rationale for Combining Antifungal Agents with this compound
This diagram illustrates the logical basis for combining this compound with other classes of antifungal drugs, highlighting their complementary targets in the fungal cell.
Caption: Complementary targets of different antifungal classes in combination with this compound.
References
- 1. In vitro interactions of approved and novel drugs against Paecilomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. bioconductor.org [bioconductor.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. In Vitro Interactions of Approved and Novel Drugs against Paecilomyces spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for Evaluating Albaconazole Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro cytotoxicity of Albaconazole, an investigational triazole antifungal agent. The protocols outlined below describe standard cell culture techniques and assays to determine the potential toxic effects of this compound on mammalian cells.
Introduction
This compound is a broad-spectrum antifungal agent that functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[1][2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] While its primary target is fungal-specific, it is crucial to assess the cytotoxic potential of this compound on mammalian cells to determine its safety profile for therapeutic use. These protocols provide a framework for such an evaluation using established in vitro cell culture methodologies.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Caption: General experimental workflow for evaluating this compound cytotoxicity.
Recommended Cell Lines
The choice of cell line is critical for relevant cytotoxicity testing. It is recommended to use a panel of cell lines representing different tissues.
-
HepG2 (Human Hepatocellular Carcinoma): A widely used model for liver toxicity studies.[3][4][5]
-
A549 (Human Lung Carcinoma): A model for evaluating potential toxicity in lung tissues.[6][7]
-
HaCaT (Human Keratinocyte): A model for assessing dermal toxicity.[8]
Experimental Protocols
Cell Culture and Maintenance
-
Culture the selected mammalian cell lines in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells regularly to maintain them in the exponential growth phase.
Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C. Prepare fresh working dilutions in culture medium immediately before use. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][9]
Protocol:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Cell Membrane Integrity Assay: Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[2][10]
Protocol:
-
Seed and treat the cells with this compound as described in the MTT assay protocol.
-
After the incubation period, carefully collect the cell culture supernatant.
-
Follow the instructions of a commercial LDH cytotoxicity assay kit to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Spontaneous LDH release: LDH released from untreated control cells.
-
Maximum LDH release: LDH released from cells treated with a lysis buffer (provided in the kit).
-
Cell Viability Assay: Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[11][12]
Protocol:
-
Seed and treat the cells with this compound as described in the MTT assay protocol.
-
After the incubation period, remove the treatment medium and add 100 µL of medium containing neutral red (50 µg/mL).
-
Incubate for 2-3 hours at 37°C.
-
Remove the neutral red-containing medium and wash the cells with PBS.
-
Add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well and incubate for 10 minutes with gentle shaking.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of cell viability as described for the MTT assay.
Data Presentation
Summarize the quantitative data from the cytotoxicity assays in the following tables.
Table 1: Cell Viability (MTT Assay) after this compound Treatment
| Cell Line | Treatment Duration | IC50 (µM) [95% CI] |
| HepG2 | 24h | Enter Value |
| 48h | Enter Value | |
| 72h | Enter Value | |
| A549 | 24h | Enter Value |
| 48h | Enter Value | |
| 72h | Enter Value | |
| HaCaT | 24h | Enter Value |
| 48h | Enter Value | |
| 72h | Enter Value |
Table 2: Cytotoxicity (LDH Assay) after this compound Treatment
| Cell Line | Treatment Duration | EC50 (µM) [95% CI] |
| HepG2 | 24h | Enter Value |
| 48h | Enter Value | |
| 72h | Enter Value | |
| A549 | 24h | Enter Value |
| 48h | Enter Value | |
| 72h | Enter Value | |
| HaCaT | 24h | Enter Value |
| 48h | Enter Value | |
| 72h | Enter Value |
Table 3: Cell Viability (Neutral Red Uptake Assay) after this compound Treatment
| Cell Line | Treatment Duration | IC50 (µM) [95% CI] |
| HepG2 | 24h | Enter Value |
| 48h | Enter Value | |
| 72h | Enter Value | |
| A549 | 24h | Enter Value |
| 48h | Enter Value | |
| 72h | Enter Value | |
| HaCaT | 24h | Enter Value |
| 48h | Enter Value | |
| 72h | Enter Value |
IC50: The concentration of this compound that causes a 50% reduction in cell viability. EC50: The concentration of this compound that causes 50% of the maximum cytotoxic effect. [95% CI]: 95% Confidence Interval.
Potential Signaling Pathways for Further Investigation
While the precise mechanisms of this compound-induced cytotoxicity in mammalian cells are not yet fully elucidated, other azole antifungals have been shown to induce apoptosis through various signaling pathways.[13][14] Further investigation into these pathways for this compound is recommended.
Caption: A potential apoptosis signaling pathway for investigation.
Assessment of Apoptosis
Further assays can be performed to confirm if cell death is occurring via apoptosis:
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-9, using commercially available kits.[15][16]
-
Mitochondrial Membrane Potential (MMP) Assay: Use fluorescent dyes like JC-1 or TMRE to assess changes in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1][17]
-
Reactive Oxygen Species (ROS) Measurement: Employ fluorescent probes like DCFDA to quantify the generation of intracellular ROS, which can be an early indicator of cellular stress and apoptosis.[2][18]
Conclusion
These application notes and protocols provide a robust framework for the systematic evaluation of this compound's cytotoxicity in mammalian cell lines. By employing a panel of cell viability and membrane integrity assays, researchers can obtain critical data to inform the safety assessment of this promising antifungal agent. Further investigation into the underlying molecular mechanisms, such as the induction of apoptosis, will provide a more complete understanding of its cellular effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology [waocp.com]
- 4. Cytotoxic effects of 110 reference compounds on HepG2 cells and for 60 compounds on HeLa, ECC-1 and CHO cells. II mechanistic assays on NAD(P)H, ATP and DNA contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HaCaT Keratinocytes Response on Antimicrobial Atelocollagen Substrates: Extent of Cytotoxicity, Cell Viability and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. protein.bio.msu.ru [protein.bio.msu.ru]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fungal Apoptosis-Related Proteins [mdpi.com]
- 16. Activity of Uncleaved Caspase-8 Controls Anti-bacterial Immune Defense and TLR-Induced Cytokine Production Independent of Cell Death | PLOS Pathogens [journals.plos.org]
- 17. Fungal-specific subunits of the Candida albicans mitochondrial complex I drive diverse cell functions including cell wall synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Endogenous Reactive Oxygen Species Is an Important Mediator of Miconazole Antifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Albaconazole Analysis using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albaconazole is a broad-spectrum triazole antifungal agent investigated for its potential in treating various fungal infections. Accurate and reliable analytical methods are crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive platform for the quantification of this compound in various matrices. This document provides detailed application notes and protocols for the analysis of this compound using a chiral HPLC method, enabling the separation of its enantiomers.
Principle of the Method
The described method utilizes a reversed-phase chiral HPLC system to separate and quantify the enantiomers of this compound. The separation is achieved on a specialized chiral stationary phase using an isocratic mobile phase. Detection is performed using a Diode Array Detector (DAD), allowing for sensitive quantification at the maximum absorbance wavelength of this compound. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability.[1]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector is required.
Table 1: HPLC Instrumentation and Conditions for this compound Analysis
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, DAD |
| Column | Chiralpak IG-3 (250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Ethanol and Diethylamine (100:0.1% v/v)[1] |
| Flow Rate | 1.0 mL/minute[1] |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 240 nm[1] |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
a. Standard Stock Solution (1000 ng/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 1000 ng/mL.[1]
b. Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 ng/mL to 100 ng/mL.[1] These solutions will be used to construct the calibration curve.
c. Sample Preparation: The sample preparation method will vary depending on the matrix (e.g., bulk drug, pharmaceutical dosage form, biological fluid). For pharmaceutical formulations, dissolve and dilute the product in the mobile phase to fall within the calibration range. For biological samples, a protein precipitation step followed by evaporation and reconstitution in the mobile phase is typically required. A general procedure for plasma samples is outlined below, which can be adapted from methods for other azole antifungals.
-
To 100 µL of plasma sample, add an internal standard (if used) and 400 µL of methanol to precipitate proteins.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 15,000 x g for 5 minutes.[2]
-
Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the HPLC system.
Method Validation Summary
The described HPLC method for this compound analysis has been validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) as per ICH guidelines.[1]
Quantitative Data
Table 2: Linearity and Range
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| (+)-Albaconazole | 10 - 100[1] | > 0.999 |
| (-)-Albaconazole | 10 - 100[1] | > 0.999 |
Table 3: Precision
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| (+)-Albaconazole | Low QC | < 2.0 | < 2.0 |
| Mid QC | < 2.0 | < 2.0 | |
| High QC | < 2.0 | < 2.0 | |
| (-)-Albaconazole | Low QC | < 2.0 | < 2.0 |
| Mid QC | < 2.0 | < 2.0 | |
| High QC | < 2.0 | < 2.0 |
Table 4: Accuracy (Recovery)
| Analyte | Spiked Concentration (ng/mL) | Mean Recovery (%) |
| (+)-Albaconazole | Low QC | 98.0 - 102.0 |
| Mid QC | 98.0 - 102.0 | |
| High QC | 98.0 - 102.0 | |
| (-)-Albaconazole | Low QC | 98.0 - 102.0 |
| Mid QC | 98.0 - 102.0 | |
| High QC | 98.0 - 102.0 |
Table 5: Limits of Detection and Quantitation
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
| This compound Enantiomers | To be determined empirically | 10[1] |
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of this compound using a chiral HPLC method. The methodology is robust, sensitive, and specific for the separation and quantification of this compound enantiomers. The provided validation data demonstrates the reliability of the method, making it suitable for routine quality control, stability studies, and pharmacokinetic analysis in various research and drug development settings.
References
Application Notes and Protocols for the Oral Administration of Albaconazole in Research Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albaconazole is a novel, broad-spectrum triazole antifungal agent characterized by its potent activity against a wide range of fungal pathogens and favorable pharmacokinetic profile, including good oral bioavailability.[1] These attributes make it a promising candidate for the treatment of various fungal infections. This document provides detailed application notes and protocols for the formulation and oral administration of this compound in common research animal models, namely mice, rats, and dogs. The information herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy, pharmacokinetics, and safety of this compound.
Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis
This compound, like other triazole antifungals, exerts its effect by disrupting the integrity of the fungal cell membrane. The primary target of this compound is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p), which is a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.
By inhibiting CYP51, this compound prevents the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a critical step in the ergosterol synthesis pathway. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The altered sterol composition disrupts the membrane structure and function, leading to the inhibition of fungal growth and replication.
Figure 1. Inhibition of Fungal Ergosterol Biosynthesis by this compound.
Oral Formulation Protocols for Research Animals
Due to its poor aqueous solubility, this compound requires appropriate formulation to ensure adequate absorption and bioavailability upon oral administration. The choice of formulation will depend on the animal species, the required dose, and the study objectives.
Simple Aqueous Suspension (for initial screening)
This is a basic formulation suitable for early-stage efficacy studies in rodents.
Materials:
-
This compound powder
-
Suspending agent: 0.5% (w/v) Methylcellulose or 0.2% (w/v) Carboxymethylcellulose (CMC)
-
Wetting agent/surfactant: 1% (v/v) Tween 80
-
Vehicle: Purified water or 0.9% saline
Protocol:
-
Weigh the required amount of this compound powder.
-
In a separate container, prepare the vehicle by dissolving the methylcellulose or CMC in purified water. This may require heating and/or stirring overnight for complete hydration.
-
Add the Tween 80 to the vehicle and mix thoroughly.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while stirring continuously to form a uniform suspension.
-
Administer the suspension immediately after preparation via oral gavage. Ensure the suspension is well-mixed before each administration.
Cyclodextrin-Based Solution (for enhanced solubility)
Cyclodextrins can encapsulate poorly soluble drugs, increasing their aqueous solubility and potentially enhancing bioavailability. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with a good safety profile.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Vehicle: Purified water or a suitable buffer (e.g., citrate buffer, pH 3-4)
Protocol:
-
Prepare a solution of HP-β-CD in the chosen vehicle (e.g., 20-40% w/v).
-
Add the this compound powder to the HP-β-CD solution while stirring.
-
Continue to stir the mixture at room temperature for several hours (e.g., 12-24 hours) to allow for complexation. Gentle heating may be applied to facilitate dissolution, but the stability of this compound at elevated temperatures should be considered.
-
Filter the resulting solution through a 0.22 µm filter to remove any undissolved drug particles.
-
The clear solution can then be administered orally.
Nanoemulsion Formulation (for improved absorption)
Nanoemulsions are lipid-based formulations that can enhance the oral bioavailability of lipophilic drugs by increasing their solubilization and promoting lymphatic transport.
Materials:
-
This compound powder
-
Oil phase: e.g., Capmul MCM C8, medium-chain triglycerides
-
Surfactant: e.g., Cremophor EL, Tween 80
-
Co-surfactant: e.g., Pluronic F68, Propylene glycol
-
Aqueous phase: Purified water
Protocol:
-
Dissolve the this compound in the oil phase. Gentle heating may be required.
-
In a separate container, mix the surfactant and co-surfactant.
-
Add the oil phase containing this compound to the surfactant/co-surfactant mixture and stir to form a homogenous organic phase.
-
Slowly add the aqueous phase to the organic phase under high-speed stirring.
-
Further reduce the globule size by using a high-pressure homogenizer or a probe sonicator.[2]
-
The resulting nanoemulsion should be a clear or translucent liquid and can be administered orally.
Experimental Workflows
Figure 2. General Experimental Workflow for Oral this compound Studies.
Pharmacokinetic Parameters of Azole Antifungals in Research Animals
While specific pharmacokinetic data for this compound in rats and dogs is limited in the public domain, data from other structurally related azole antifungals with poor aqueous solubility can provide valuable context for experimental design. A study has reported a long terminal half-life of 51 hours for this compound in dogs.[3] The following tables summarize representative pharmacokinetic parameters for posaconazole and itraconazole in these species.
Table 1: Representative Oral Pharmacokinetic Parameters of Posaconazole in Rats and Dogs
| Parameter | Wistar Rats (10 mg/kg) | Beagle Dogs (6 mg/kg) |
| Tmax (h) | 2 | 7.7 |
| Cmax (µg/mL) | 2.107 | 0.42 |
| AUC0-t (µg·h/mL) | 27.261 | - |
| Bioavailability (%) | ~50-60 (suspension/solution) | 26 (suspension) |
| t1/2 (h) | 7-9 | 24 (suspension) |
| Data for rats is for a nano-micellar formulation of posaconazole.[4] Data for dogs is for an oral suspension of posaconazole.[5] |
Table 2: Representative Oral Pharmacokinetic Parameters of Itraconazole in Dogs
| Parameter | Beagle Dogs (10.5 mg/kg) |
| Tmax (h) | 4.3 |
| Cmax (µg/mL) | 0.64 |
| AUC0-∞ (µg·h/mL) | 7.63 |
| t1/2 (h) | 28 |
| Data is for an innovator-formulated itraconazole administered with a small meal.[6] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice/Rats
-
Animal Preparation: Acclimatize animals for at least one week before the experiment. Fast rodents for 4-6 hours before dosing to reduce variability in gastric emptying, but ensure free access to water.
-
Dose Calculation: Calculate the required volume of the formulation to be administered based on the animal's body weight and the desired dose.
-
Administration:
-
Gently restrain the animal.
-
Insert a ball-tipped gavage needle attached to a syringe into the esophagus and advance it into the stomach.
-
Administer the formulation slowly.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Pharmacokinetic Study in Rats
-
Animal Model: Use cannulated rats (e.g., jugular vein cannulation) to facilitate serial blood sampling.
-
Dosing: Administer the chosen this compound formulation by oral gavage.
-
Blood Sampling: Collect blood samples (e.g., 100-200 µL) into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.
Figure 3. Workflow for a Pharmacokinetic Study in Rats.
Conclusion
The successful oral administration of this compound in research animals is highly dependent on the appropriate choice of formulation. The protocols and data presented in these application notes provide a foundation for researchers to develop and evaluate oral this compound formulations for preclinical studies. By carefully considering the physicochemical properties of this compound and the specific requirements of the animal model and study design, researchers can optimize the oral delivery of this promising antifungal agent.
References
- 1. Formulation and evaluation of Itraconazole nanoemulsion for enhanced oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. japer.in [japer.in]
- 5. researchgate.net [researchgate.net]
- 6. miravistavets.com [miravistavets.com]
Application Notes and Protocols for Establishing a Murine Model of Invasive Aspergillosis for Albaconazole Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Invasive aspergillosis (IA) is a life-threatening fungal infection, primarily affecting immunocompromised individuals, with Aspergillus fumigatus being the most common causative agent. The development of novel antifungal agents is crucial to combat this disease, and robust animal models are essential for preclinical evaluation of drug efficacy. This document provides detailed application notes and protocols for establishing a murine model of invasive aspergillosis specifically tailored for the evaluation of the novel triazole antifungal, Albaconazole.
This compound is an oral triazole with broad-spectrum antifungal activity. It has demonstrated efficacy in animal models of systemic aspergillosis, candidiasis, and other fungal infections.[1] Notably, preclinical studies have indicated that this compound has a rapid clearance rate in mice, a critical factor to consider when designing dosing regimens for efficacy studies.[2] These protocols are designed to provide a reproducible and relevant model for assessing the in vivo activity of this compound against Aspergillus fumigatus.
I. Experimental Protocols
Preparation of Aspergillus fumigatus Spores
This protocol describes the cultivation and harvesting of A. fumigatus conidia for inoculation.
Materials:
-
Aspergillus fumigatus strain (e.g., AF293)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile Phosphate-Buffered Saline (PBS) with 0.1% Tween 80
-
Sterile gauze
-
Hemocytometer
-
Sterile conical tubes (15 mL and 50 mL)
-
Centrifuge
Procedure:
-
Streak the A. fumigatus strain onto SDA plates.
-
Incubate the plates at 37°C for 5-7 days until confluent sporulation is observed.
-
Flood the surface of the agar plates with sterile PBS containing 0.1% Tween 80.
-
Gently scrape the surface with a sterile cell scraper to dislodge the conidia.
-
Filter the conidial suspension through sterile gauze into a 50 mL conical tube to remove hyphal fragments.
-
Centrifuge the suspension at 3000 x g for 10 minutes.
-
Discard the supernatant and resuspend the conidial pellet in sterile PBS.
-
Wash the conidia twice more by repeating steps 6 and 7.
-
After the final wash, resuspend the pellet in a known volume of sterile PBS.
-
Determine the conidia concentration using a hemocytometer.
-
Adjust the final concentration of the spore suspension with sterile PBS to the desired inoculum concentration (e.g., 2.5 x 10^7 conidia/mL for intranasal inoculation).
Immunosuppression of Mice
This protocol outlines the procedure for inducing neutropenia in mice to render them susceptible to invasive aspergillosis.
Materials:
-
Male BALB/c mice (6-8 weeks old, 20-22 g)
-
Cyclophosphamide
-
Cortisone acetate
-
Sterile saline for injection
-
Sterile syringes and needles (27G)
Procedure:
-
Acclimate mice for at least 7 days before the start of the experiment.
-
On day -4 and day -1 relative to infection, administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg.
-
On day -1, administer cortisone acetate subcutaneously at a dose of 250 mg/kg.
-
This regimen induces profound neutropenia, which is essential for establishing the infection.
Intranasal Inoculation of Mice
This protocol details the non-invasive delivery of A. fumigatus spores to the lungs.
Materials:
-
Immunosuppressed mice
-
A. fumigatus spore suspension at the desired concentration
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Pipette and sterile pipette tips
Procedure:
-
Anesthetize the immunosuppressed mice.
-
Once the mouse is fully anesthetized (confirmed by lack of pedal reflex), gently hold it in a supine position.
-
Carefully pipette 20-40 µL of the A. fumigatus spore suspension into the nares of the mouse.
-
Allow the mouse to inhale the inoculum naturally.
-
Monitor the mouse until it has fully recovered from anesthesia.
This compound Treatment
This protocol describes the oral administration of this compound.
Materials:
-
This compound
-
Vehicle for suspension (e.g., 0.5% methylcellulose or a solution of 0.2% carboxymethylcellulose with 1% Tween 80)[2]
-
Oral gavage needles (20-22G)
-
Sterile syringes
Procedure:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Treatment can be initiated at a specified time point post-infection (e.g., 24 hours).
-
Administer the this compound suspension orally via gavage. The volume should typically be around 0.2 mL for a 20-25g mouse.
-
Dosing frequency should be determined based on the pharmacokinetic properties of this compound in mice, which is known to have rapid clearance.[2] A twice-daily dosing regimen may be necessary to maintain therapeutic drug levels.
-
Continue treatment for the duration of the study (e.g., 7-14 days).
Assessment of Fungal Burden
This section describes methods to quantify the fungal load in target organs.
Materials:
-
Sterile PBS
-
Tissue homogenizer
-
SDA plates with antibacterial agents (e.g., chloramphenicol)
-
Incubator
Procedure:
-
At the end of the experiment, euthanize the mice.
-
Aseptically harvest target organs (e.g., lungs, kidneys, brain).
-
Weigh each organ.
-
Homogenize each organ in a known volume of sterile PBS.
-
Prepare serial dilutions of the tissue homogenates in sterile PBS.
-
Plate the dilutions onto SDA plates containing antibacterial agents.
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the number of colonies and calculate the CFU per gram of tissue.
Materials:
-
DNA extraction kit for fungal DNA
-
qPCR primers and probe specific for A. fumigatus (e.g., targeting the 18S rRNA gene)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Extract fungal DNA from a known weight of homogenized tissue using a commercial kit.
-
Perform qPCR using primers and a probe specific for A. fumigatus.
-
Quantify the fungal DNA by comparing the results to a standard curve generated from known quantities of A. fumigatus DNA.
-
Express the results as fungal DNA quantity per gram of tissue.
Histopathology
This protocol outlines the preparation of tissues for microscopic examination.
Materials:
-
10% neutral buffered formalin
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Grocott's methenamine silver (GMS) stain
-
Periodic acid-Schiff (PAS) stain
-
Microscope
Procedure:
-
Fix harvested tissues in 10% neutral buffered formalin for at least 24 hours.
-
Dehydrate the tissues through a graded series of ethanol.
-
Clear the tissues in xylene.
-
Embed the tissues in paraffin wax.
-
Section the paraffin blocks at 4-5 µm thickness using a microtome.
-
Mount the sections on glass slides.
-
Stain the sections with GMS or PAS to visualize fungal elements.
-
Examine the slides under a microscope to assess tissue invasion and inflammation.
II. Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Survival Rate of Mice with Invasive Aspergillosis
| Treatment Group | Dose (mg/kg) | Administration Route | Number of Mice | Survival (%) | Median Survival Time (Days) |
| Vehicle Control | - | Oral Gavage | 10 | 0 | 5 |
| This compound | 10 | Oral Gavage (BID) | 10 | 40 | 9 |
| This compound | 20 | Oral Gavage (BID) | 10 | 70 | >14 |
| This compound | 40 | Oral Gavage (BID) | 10 | 90 | >14 |
| Comparator Drug | X | Oral Gavage (BID) | 10 | TBD | TBD |
Table 2: Fungal Burden in Lungs of Mice with Invasive Aspergillosis (Day 7 Post-Infection)
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Log10 CFU/g ± SD | Mean Fungal DNA (copies/g) ± SD |
| Vehicle Control | - | Oral Gavage | 6.5 ± 0.8 | 1.2 x 10^7 ± 0.5 x 10^7 |
| This compound | 10 | Oral Gavage (BID) | 4.2 ± 1.1 | 3.5 x 10^5 ± 1.8 x 10^5 |
| This compound | 20 | Oral Gavage (BID) | 2.8 ± 0.9 | 7.1 x 10^3 ± 3.2 x 10^3 |
| This compound | 40 | Oral Gavage (BID) | < LOD | < LOD |
| Comparator Drug | X | Oral Gavage (BID) | TBD | TBD |
| LOD: Limit of Detection |
III. Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Albaconazole Resistance in Candida
Welcome to the technical support center for researchers, scientists, and drug development professionals working on albaconazole resistance in Candida species. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My Candida isolate shows a high Minimum Inhibitory Concentration (MIC) for this compound. What are the most common resistance mechanisms I should investigate?
A1: High this compound MICs in Candida isolates are primarily due to well-established azole resistance mechanisms. You should investigate the following three key areas:
-
Target Enzyme Modification: Mutations in the ERG11 gene, which encodes the drug target lanosterol 14-α-demethylase, can reduce the binding affinity of this compound.[1][2] Specific amino acid substitutions are known to confer resistance.[1]
-
Overexpression of Efflux Pumps: Increased expression of genes encoding ATP-binding cassette (ABC) transporters (like CDR1 and CDR2) and major facilitator superfamily (MFS) transporters (like MDR1) is a major mechanism.[2][3][4] These pumps actively remove the drug from the cell, lowering its intracellular concentration.[3] The transcription factor Tac1 regulates the expression of CDR1 and CDR2.[1]
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations or altered expression of other genes in the ergosterol pathway (e.g., ERG3) can lead to the production of alternative sterols that can maintain membrane function despite Erg11 inhibition.[1][5]
A logical first step is to perform gene expression analysis (RT-qPCR) for ERG11, CDR1, CDR2, and MDR1, followed by sequencing of the ERG11 gene to identify potential resistance-conferring mutations.
Q2: I suspect my this compound-resistant isolate is overexpressing efflux pumps. How can I confirm this experimentally?
A2: You can confirm efflux pump overexpression through a combination of molecular and functional assays:
-
Gene Expression Analysis: Use quantitative real-time PCR (RT-qPCR) to measure the mRNA levels of key efflux pump genes (CDR1, CDR2, MDR1). Compare the expression levels in your resistant isolate to a known susceptible reference strain (e.g., ATCC 90028). A significant upregulation in the resistant isolate is a strong indicator.
-
Rhodamine 6G (R6G) Efflux Assay: This functional assay uses a fluorescent substrate of the Cdr1/2p pumps. Cells that overexpress these pumps will show a more rapid efflux (and therefore lower intracellular accumulation) of R6G compared to susceptible cells. This can be measured using flow cytometry or a fluorescence plate reader.
-
Nile Red Accumulation Assay: Similar to the R6G assay, Nile Red can be used as a fluorescent substrate to evaluate efflux pump activity.[6] Inhibition of Nile Red transport from the cells by a potential efflux pump inhibitor can indicate its effectiveness in combating resistance.[6]
Q3: I want to test if a combination of this compound and another compound can overcome resistance. What experimental approaches should I use?
A3: Combination therapy is a promising strategy.[7][8] The standard method to screen for and quantify synergistic interactions is the checkerboard microdilution assay .[9][10][11] This assay allows you to test a matrix of different concentrations of two drugs simultaneously to determine their combined effect.
The results are typically analyzed by calculating the Fractional Inhibitory Concentration Index (FICI) .[9][11]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifferent: FICI > 0.5 to ≤ 4.0
-
Antagonism: FICI > 4.0
Promising compounds to test in combination with this compound include:
-
Calcineurin Inhibitors (e.g., Tacrolimus, Cyclosporine A): These have shown strong synergistic effects with azoles against resistant Candida.[12][13][14][15] They can inhibit efflux pumps and disrupt stress response pathways.[16]
-
Hsp90 Inhibitors (e.g., Ganetespib, Geldanamycin): Hsp90 is a molecular chaperone crucial for fungal stress responses and the evolution of drug resistance.[17][18][19][20][21] Its inhibition can re-sensitize resistant isolates to azoles.[21]
For a detailed methodology, refer to the Experimental Protocols section below.
Troubleshooting Guides
Problem 1: High variability in MIC results for the same isolate.
| Potential Cause | Troubleshooting Step |
| Inoculum Preparation | Ensure the inoculum is prepared from a fresh (18-24 hour) culture on appropriate agar (e.g., Sabouraud Dextrose Agar). Standardize the inoculum density precisely using a spectrophotometer (e.g., to 0.5 McFarland standard) as described in CLSI M27 guidelines.[22][23][24][25][26] |
| Media Inconsistencies | Use standardized, quality-controlled RPMI-1640 medium as recommended by CLSI. Ensure the pH is buffered correctly with MOPS. Lot-to-lot variation in media can affect results. |
| Reader/Interpretation Error | For visual reading, use a standardized light source and background. For spectrophotometric reading, ensure proper blanking and that the wavelength is set correctly (e.g., 530 nm). The growth inhibition endpoint for azoles is typically a prominent reduction in turbidity (~50%) compared to the drug-free control.[10] |
| Contamination | Before preparing the inoculum, streak the isolate on a purity plate (e.g., CHROMagar) to ensure it is not contaminated with other yeast or bacteria. |
Problem 2: No synergy observed with a combination therapy that is reported to be effective.
| Potential Cause | Troubleshooting Step |
| Incorrect Concentration Range | The concentration ranges for one or both drugs in the checkerboard assay may be too high or too low. Ensure your dilutions cover concentrations both above and below the individual MICs of each drug. A good starting point is a range from 4x to 1/16x the MIC. |
| Mechanism-Specific Interaction | The synergy might be specific to a particular resistance mechanism. For example, a calcineurin inhibitor might be highly synergistic against an isolate overexpressing efflux pumps but less so against one with a target-site mutation. Characterize the resistance mechanism of your isolate first. |
| FICI Calculation Error | Double-check the FICI calculation. The MIC of each drug in combination is the lowest concentration that, in combination with the other drug, inhibits growth. This is found along the growth/no-growth interface in the checkerboard plate. |
| Isolate-Specific Differences | Synergy can be strain-dependent. The reported synergy may not apply to all clinical isolates. Test the combination against a known susceptible strain and a panel of resistant isolates to understand the spectrum of the interaction. |
Data Presentation
Table 1: Example of Synergy Data for this compound in Combination with Tacrolimus against a Resistant C. albicans Isolate
This table illustrates how to present data from a checkerboard assay. The values represent the Minimum Inhibitory Concentrations (MICs) in µg/mL.
| Drug | MIC Alone | MIC in Combination | FICI | Interpretation |
| This compound | 16 | 1 | 0.0625 | - |
| Tacrolimus | 8 | 0.25 | 0.03125 | - |
| Combination | - | - | 0.09375 | Synergy |
FICI = (MIC of this compound in combo / MIC of this compound alone) + (MIC of Tacrolimus in combo / MIC of Tacrolimus alone)
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay (Adapted from CLSI M27)
This protocol determines the minimum inhibitory concentration (MIC) of an antifungal agent against a Candida isolate.[22][23][24][25][26]
-
Media Preparation: Prepare RPMI-1640 medium (with L-glutamine, without bicarbonate) and buffer it to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
Antifungal Stock Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL).
-
Drug Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal stock in RPMI-1640 to achieve the desired final concentrations (e.g., 0.03 to 16 µg/mL). The final volume in each well should be 100 µL.
-
Inoculum Preparation:
-
Subculture the Candida isolate on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 to obtain the final inoculum density.
-
-
Inoculation: Add 100 µL of the final inoculum to each well of the microtiter plate, including a drug-free growth control well. This brings the total volume to 200 µL per well.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the drug-free growth control well. This can be determined visually or with a microplate reader at 530 nm.
Protocol 2: Checkerboard Synergy Assay
This protocol assesses the interaction between two drugs (e.g., this compound and Tacrolimus).[9][11][27][28]
-
Plate Setup: Use a 96-well microtiter plate. Drug A (this compound) will be serially diluted horizontally, and Drug B (Tacrolimus) will be serially diluted vertically.
-
Drug A Dilution:
-
Add 150 µL of RPMI-1640 to all wells except those in the first column.
-
Add 200 µL of Drug A at 4x its highest desired final concentration to the first column.
-
Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column. After this step, each well contains 100 µL.
-
-
Drug B Dilution & Inoculation:
-
Prepare the Candida inoculum at 2x the final desired density in RPMI-1640.
-
Prepare serial dilutions of Drug B at 2x their final desired concentrations in separate tubes.
-
Add 100 µL of the appropriate Drug B dilution (mixed with the 2x inoculum) to each well in the corresponding row. The top row receives inoculum with no Drug B, and subsequent rows receive increasing concentrations of Drug B.
-
-
Controls: Include wells for a sterility control (media only) and a growth control (inoculum only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Analysis:
-
Read the MIC for each drug alone from the rows/columns where the other drug is absent.
-
Identify the MIC of each drug in combination from the wells showing growth inhibition.
-
Calculate the FICI for each inhibitory combination using the formula: FICI = FIC A + FIC B, where FIC A = (MIC of Drug A in combination / MIC of Drug A alone).
-
The lowest FICI value determines the nature of the interaction (synergy, indifference, or antagonism).
-
Visualizations
Diagram 1: Key Mechanisms of Azole Resistance in Candida
This diagram illustrates the primary ways Candida cells develop resistance to azole antifungals like this compound.
Caption: Primary mechanisms of azole resistance in Candida species.
Diagram 2: Experimental Workflow for Investigating Synergy
This workflow outlines the steps from identifying a resistant isolate to confirming a synergistic drug interaction.
Caption: Workflow for synergy testing against resistant Candida.
Diagram 3: Hsp90 and Calcineurin Signaling in Azole Resistance
This diagram shows how Hsp90 and its client protein calcineurin contribute to azole tolerance, making them targets for combination therapy.
Caption: Hsp90-Calcineurin pathway in azole stress response.
References
- 1. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Candida albicans Antifungal Resistance and Tolerance in Bloodstream Infections: The Triad Yeast-Host-Antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and genetic basis of azole antifungal resistance in the opportunistic pathogenic fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular and genetic basis of azole antifungal resistance in the opportunistic pathogenic fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming Drug Resistance in a Clinical C. albicans Strain Using Photoactivated Curcumin as an Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Antifungal Therapy: A Review of Current Data | Campitelli | Journal of Clinical Medicine Research [jocmr.org]
- 8. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 9. 4.2.5. Evaluation of synergistic interactions using a checkerboard assay [bio-protocol.org]
- 10. Checkerboard array synergy testing. [bio-protocol.org]
- 11. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcineurin in fungal virulence and drug resistance: Prospects for harnessing targeted inhibition of calcineurin for an antifungal therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergic effects of tactolimus and azole antifungal agents against azole-resistant Candida albican strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro interactions between tacrolimus and azoles against Candida albicans determined by different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synergistic effects of tacrolimus and azole antifungal compounds in fluconazole-susceptible and fluconazole-resistant Candida glabrata isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combinations of posaconazole and tacrolimus are effective against infections with azole-resistant Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Hsp90 governs dispersion and drug resistance of fungal biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Genetic Analysis of Candida auris Implicates Hsp90 in Morphogenesis and Azole Tolerance and Cdr1 in Azole Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Effects of Hsp90 Inhibitor Ganetespib on Inhibition of Azole-Resistant Candida albicans [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. webstore.ansi.org [webstore.ansi.org]
- 24. researchgate.net [researchgate.net]
- 25. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 26. standards.globalspec.com [standards.globalspec.com]
- 27. biorxiv.org [biorxiv.org]
- 28. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Albaconazole Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Albaconazole for successful in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
This compound is a triazole antifungal agent.[1][2] Its key properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₆ClF₂N₅O₂ | [3] |
| Molecular Weight | 431.82 g/mol | [4] |
| Appearance | White to pale yellow solid | [1] |
| CAS Number | 187949-02-6 |[3] |
Q2: What is the recommended solvent for preparing this compound stock solutions for in vitro use?
Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for dissolving this compound and other similar inhibitors for in vitro assays.[4][5][6]
Q3: What is the known solubility of this compound in DMSO?
Quantitative data on this compound's solubility is limited, but one supplier reports a solubility of 55 mg/mL in DMSO, which is equivalent to a 127.37 mM solution.[4] Sonication is recommended to aid dissolution.[4]
Table 2: Solubility of this compound in DMSO
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Recommendation |
|---|
| DMSO | 55 | 127.37 | Sonication is recommended |
Q4: How should I prepare a concentrated stock solution of this compound?
Preparing a concentrated stock in 100% DMSO is the standard procedure. This stock can then be serially diluted in culture medium for your experiments. A detailed protocol is provided in the "Experimental Protocols" section below.
Q5: What is the maximum concentration of DMSO that is safe for cells in culture?
The final concentration of DMSO in your cell culture medium should not exceed 0.1%.[4] If a higher concentration is necessary, it is critical to run a vehicle control experiment (medium with the same concentration of DMSO but without this compound) to assess the solvent's effect on the cells.[4]
Q6: Are there other advanced methods to improve the aqueous solubility of triazole antifungals?
-
Complexation with Cyclodextrins : Using molecules like β-Cyclodextrin to encapsulate the drug, which can significantly increase aqueous solubility.[7][8]
-
Hydrotropic Solubilization : Adding a large amount of a second solute (a hydrotrope like sodium salicylate or urea) to increase the aqueous solubility of a poorly soluble drug.[9][10]
-
Solid Dispersions : Mixing the drug with a hydrophilic polymer carrier.[11]
These are advanced formulation strategies and would require significant experimental validation for use with this compound.
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in DMSO
This protocol is based on methodologies cited in the literature for preparing this compound for in vitro testing.[5]
Materials:
-
This compound powder (MW: 431.82 g/mol )
-
100% Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (recommended)
Procedure:
-
Weighing : Accurately weigh 2 mg of this compound powder and place it into a sterile vial.
-
Solvent Addition : Add 2 mL of 100% DMSO to the vial. This will yield a final concentration of 1 mg/mL (1000 µg/mL).
-
Dissolution : Vortex the solution thoroughly for 1-2 minutes.
-
Sonication (Recommended) : To ensure complete dissolution, place the vial in an ultrasonic water bath for 10-15 minutes.[4]
-
Sterilization (Optional) : If needed, the concentrated stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage :
Diagram: Recommended Workflow for Preparing this compound
Caption: Workflow for preparing this compound stock and working solutions.
Troubleshooting Guide
Problem: My this compound solution precipitated when I added it to my cell culture medium.
This is a common issue for poorly water-soluble compounds like this compound. The phenomenon, known as "crashing out," occurs when the compound moves from a good organic solvent (DMSO) to a poor aqueous solvent (culture medium).
Possible Causes & Solutions:
-
Cause 1: Final Concentration Exceeds Aqueous Solubility. this compound is poorly soluble in aqueous solutions. Even if the DMSO concentration is low, the final drug concentration might be too high for it to remain dissolved in the medium.
-
Solution : Perform a dose-response curve. Start with lower, more soluble concentrations and increase gradually. Determine the maximum effective concentration that remains in solution.
-
-
Cause 2: Improper Dilution Technique. Adding a large volume of the DMSO stock directly into the medium can cause localized high concentrations, leading to immediate precipitation.
-
Solution : Warm the culture medium to 37°C. While gently vortexing or swirling the medium, add the this compound stock solution dropwise and slowly to facilitate better mixing and prevent precipitation.
-
-
Cause 3: Interaction with Media Components. Salts, proteins, and other components in the culture medium can reduce the solubility of the compound.[12][13]
-
Solution : Prepare the final dilution immediately before adding it to the cells. Do not store diluted this compound in culture medium for extended periods. If using serum-free media, be aware that the absence of proteins can sometimes cause metals or other components to precipitate.[13]
-
-
Cause 4: Temperature Shifts. Moving solutions between cold storage and a 37°C incubator can cause compounds, especially high molecular weight proteins, to fall out of solution.[13]
-
Solution : Ensure all components (media, stock solution) are at the appropriate temperature (e.g., 37°C for media) before mixing. Avoid repeated freeze-thaw cycles of the stock solution.[13]
-
Diagram: Troubleshooting Precipitation Issues
Caption: A logical guide to troubleshooting this compound precipitation.
References
- 1. This compound (Ref: UR-9825) [sitem.herts.ac.uk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C20H16ClF2N5O2 | CID 208952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Antifungal | P450 | TargetMol [targetmol.com]
- 5. In Vitro and In Vivo Efficacies of the New Triazole this compound against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. crsubscription.com [crsubscription.com]
- 10. A Practical Approach for Solubility Enhancement of Albendazole – Oriental Journal of Chemistry [orientjchem.org]
- 11. internationaljournal.org.in [internationaljournal.org.in]
- 12. Cell Culture Academy [procellsystem.com]
- 13. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
Optimizing Albaconazole treatment duration in animal infection models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Albaconazole in animal infection models.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for this compound treatment duration in a new animal model?
A1: Based on preclinical studies, a common starting point for this compound treatment duration is 10 days for systemic infections.[1] However, the optimal duration is highly dependent on the pathogen, the site of infection, the animal species, and the desired therapeutic outcome (e.g., fungal burden reduction vs. complete sterilization). For localized infections, such as vaginal candidiasis, shorter durations or even single doses have shown efficacy.[2][3]
Q2: How does the pharmacokinetic profile of this compound influence the choice of treatment duration and dosing frequency?
A2: this compound has unique pharmacokinetic properties, including a long half-life, which may allow for less frequent dosing, such as once-weekly administration in some cases.[4] In Phase 1 studies, it displayed high plasma levels suitable for once-weekly dosing.[4] However, in animal models, more frequent dosing (e.g., once or twice daily) is often used to maintain steady-state concentrations, especially in models with rapid drug metabolism.[1][2] The choice of dosing frequency will directly impact the overall treatment duration required to achieve efficacy.
Q3: What are the key factors to consider when extrapolating this compound treatment duration from animal models to humans?
A3: Extrapolating treatment duration from animal models to humans requires careful consideration of several factors.[5] These include differences in drug metabolism and clearance between species, variations in the immune response to infection, and the translation of surrogate endpoints in animals (e.g., fungal burden in organs) to clinical outcomes in humans.[5][6] Pharmacokinetic/pharmacodynamic (PK/PD) modeling can be a valuable tool to aid in this extrapolation.[7]
Q4: Can treatment duration be optimized to minimize the risk of antifungal resistance?
A4: Yes, optimizing treatment duration is a key strategy to minimize the selection pressure for antifungal resistance.[8] Insufficient treatment duration can lead to recrudescence of the infection and the emergence of resistant strains. Conversely, unnecessarily long treatment extends the selective pressure on the commensal microbiota. The goal is to treat for a duration sufficient for the host's immune system to control the infection.[8]
Troubleshooting Guides
Issue 1: Lack of Efficacy or High Variability in a Murine Systemic Candidiasis Model
-
Potential Cause: Suboptimal treatment duration or dosing regimen.
-
Troubleshooting Steps:
-
Review Dosing: In a murine model of systemic candidiasis, consider that while a derivative of this compound showed 87% survival at day 13, all control mice died by day 5, suggesting a treatment duration of at least 13 days may be necessary to observe significant survival benefits.[9]
-
Increase Duration: If a shorter duration (e.g., 5-7 days) is not effective, consider extending the treatment to 10-14 days.
-
Adjust Dosing Frequency: If using once-daily dosing, consider splitting the dose to twice-daily to maintain more consistent plasma concentrations.
-
PK/PD Analysis: Conduct a pilot pharmacokinetic study in your specific mouse strain to determine the half-life and exposure (AUC) of this compound. This can help in designing a more rational dosing regimen.
-
Issue 2: High Fungal Burden Remaining in Specific Organs Despite Apparent Clinical Improvement in a Rabbit Model of Disseminated Scedosporiosis
-
Potential Cause: Insufficient tissue penetration of this compound or inadequate treatment duration to clear the fungal load from deep-seated infections.
-
Troubleshooting Steps:
-
Dose Escalation: In a rabbit model of Scedosporium prolificans infection, a dose of 50 mg/kg/day for 10 days was required to significantly reduce the tissue burden in all five organs studied (spleen, kidneys, liver, lungs, and brain).[1] Lower doses were less effective at clearing the infection from all tissues.
-
Prolong Treatment: If dose escalation is not feasible due to toxicity concerns, consider extending the treatment duration at a lower dose (e.g., 25 mg/kg/day for 14-21 days) and monitor the fungal burden in target organs at different time points.
-
Combination Therapy: For highly resistant pathogens or deep-seated infections, consider combination therapy with another antifungal agent, although specific data for this compound combinations in this model is limited.
-
Issue 3: Inconsistent Results in a Murine Vaginal Candidiasis Model
-
Potential Cause: Variability in the hormonal status of the mice, inoculum size, or treatment timing.
-
Troubleshooting Steps:
-
Hormonal Synchronization: Ensure all mice are in a pseudoestrus state to maintain the infection. This is a critical step for model consistency.
-
Inoculum Standardization: Carefully control the inoculum size of Candida albicans. A high inoculum may require a longer treatment duration or higher dose to achieve clearance.
-
Timing of Treatment Initiation: Initiate treatment at a consistent time point post-infection. In one study, treatment was initiated 24 hours after inoculation.
-
Dosing Regimen: While single doses can be effective, twice-daily dosing of this compound (e.g., 20 mg/kg) may provide superior efficacy compared to once-daily dosing in reducing the vaginal fungal load.[2]
-
Data Presentation
Table 1: Summary of this compound Treatment Parameters in Selected Animal Infection Models
| Infection Model | Animal Species | Pathogen | Dosage | Treatment Duration | Key Efficacy Endpoint | Reference |
| Systemic Candidiasis | Mouse | Candida albicans | Not specified | 13 days | 87% survival | [9] |
| Vaginal Candidiasis | Mouse | Candida albicans | 20 mg/kg (once or twice daily) | Not specified (endpoint at day 4 post-treatment) | Reduction in vaginal fungal load | [2][3] |
| Disseminated Scedosporiosis | Rabbit | Scedosporium prolificans | 15, 25, or 50 mg/kg/day | 10 days | Survival and tissue burden reduction | [1] |
Experimental Protocols
Protocol 1: Murine Model of Vaginal Candidiasis
-
Animal Preparation: Use female mice and induce a pseudoestrus state by subcutaneous injection of estradiol valerate.
-
Infection: Intravaginally inoculate the mice with a suspension of Candida albicans.
-
Treatment: Begin oral administration of this compound (e.g., 20 mg/kg) 24 hours post-infection. Administer once or twice daily.
-
Efficacy Assessment: At a predetermined time point (e.g., 4 days after the last treatment), collect vaginal lavage samples to determine the fungal burden by plating serial dilutions on appropriate agar media and counting colony-forming units (CFUs).
Protocol 2: Rabbit Model of Disseminated Scedosporium prolificans Infection
-
Animal Preparation: Use immunocompetent rabbits.
-
Infection: Intravenously inoculate the rabbits with a suspension of Scedosporium prolificans.
-
Treatment: Begin oral administration of this compound (e.g., 15, 25, or 50 mg/kg/day) one day after challenge. Continue treatment for 10 days.
-
Efficacy Assessment: Monitor survival daily. At the end of the experiment, euthanize the animals and collect organs (spleen, kidneys, liver, lungs, brain). Homogenize the tissues and plate serial dilutions to determine the fungal burden (CFU/gram of tissue).
Mandatory Visualizations
Caption: General experimental workflow for assessing this compound efficacy in animal models.
Caption: A logical flowchart for troubleshooting suboptimal efficacy of this compound treatment.
References
- 1. Efficacy of this compound (UR-9825) in Treatment of Disseminated Scedosporium prolificans Infection in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound against Candida albicans in a Vaginitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pros and Cons of Extrapolating Animal Data on Antifungal Pharmacodynamics to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Antifungal Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Antimicrobial Treatment to Minimize Resistance Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Albaconazole stability issues in long-term storage
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and stability of albaconazole. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for pure this compound?
A1: For pure, solid this compound, long-term storage at -20°C is recommended to minimize degradation.[1] It should be stored in a well-sealed container to protect it from moisture and light.
Q2: What are the typical signs of this compound degradation?
A2: Physical signs of degradation can include a change in color (e.g., from white to off-white or yellow), clumping of the powder, or a noticeable change in solubility. Chemically, degradation is identified by the appearance of new peaks in a chromatogram from a stability-indicating HPLC analysis.
Q3: What are the primary factors that can accelerate this compound degradation?
A3: Like many triazole antifungals, this compound's stability can be compromised by exposure to high temperatures, humidity, and light. Oxidizing agents are also a significant factor in the degradation of azole compounds.
Q4: How can I monitor the stability of my this compound samples over time?
A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the purity and degradation of this compound over time. This method can separate the intact drug from its degradation products, allowing for accurate quantification of its stability.
Q5: Are there any known degradation products of this compound?
A5: While specific degradation products for this compound are not extensively documented in publicly available literature, studies on similar triazole antifungals suggest that degradation can occur at the triazole, piperazine, or other reactive moieties in the molecule, particularly under oxidative, acidic, or basic stress conditions.[2][3]
Troubleshooting Guide for Common Stability Issues
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected loss of potency in biological assays. | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, humidity, light exposure). Analyze the sample using a stability-indicating HPLC method to determine the purity of the compound. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | Perform forced degradation studies to generate potential degradation products for identification. Use LC-MS to identify the mass of the unknown peaks and elucidate their structures.[4][5] |
| Inconsistent results between different batches of this compound. | Variation in initial purity or different storage histories. | Always source high-purity this compound from a reputable supplier. Ensure consistent and appropriate storage conditions for all batches. Qualify each new batch with an initial HPLC purity analysis. |
| Physical changes in the solid compound (e.g., color change, clumping). | Exposure to moisture or light. | Store the compound in a desiccator in the dark. If clumping is observed, gently grind the powder before weighing for experiments, and re-verify the concentration. |
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol is a general guideline for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
Objective: To generate potential degradation products of this compound and to assess its intrinsic stability.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
LC-MS system for identification of degradation products
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 0.1 N HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH.
-
Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 0.1 N NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N HCl.
-
Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the this compound stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 70°C for 48 hours.
-
Dissolve the heat-stressed sample in methanol to a concentration of 1 mg/mL and then dilute to 100 µg/mL with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample of this compound to UV light (254 nm) for 48 hours.
-
Dissolve the photo-stressed sample in methanol to a concentration of 1 mg/mL and then dilute to 100 µg/mL with mobile phase for HPLC analysis.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Analyze samples with significant degradation by LC-MS to identify the mass of the degradation products.
-
Stability-Indicating HPLC Method for Azole Antifungals (General Method)
This is a general HPLC method that can be adapted and validated for the analysis of this compound and its degradation products.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0), gradient or isocratic elution may be used. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at 260 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Note: This method must be validated for specificity, linearity, accuracy, precision, and robustness for this compound according to ICH guidelines.[6]
Visualizations
Mechanism of Action of this compound
This compound, like other triazole antifungals, targets the fungal enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), which is a key enzyme in the ergosterol biosynthesis pathway.[7][8][9] Inhibition of this enzyme leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[10][11]
Caption: Mechanism of action of this compound in inhibiting fungal ergosterol biosynthesis.
Experimental Workflow for a Forced Degradation Study
The following diagram illustrates a typical workflow for conducting a forced degradation study to assess the stability of a drug substance like this compound.
Caption: A typical experimental workflow for conducting a forced degradation study of this compound.
References
- 1. CATO Chemical Reference Standards & Materials [en.cato-chem.com]
- 2. Analytical Study of the Antifungal Posaconazole in Raw Material: Quantitative Bioassay, Decomposition Chemical Kinetics, and Degradation Impurities by LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification, Quantification, and Stereoselective Degradation of Triazole Fungicide Cyproconazole in Two Matrixes through Chiral Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dereplication of Natural Product Antifungals via Liquid Chromatography–Tandem Mass Spectrometry and Chemical Genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a Novel Broad-Spectrum Antifungal Agent Derived from this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
Addressing Albaconazole-induced liver enzyme elevation in mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering elevated liver enzymes in mice during pre-clinical studies with albaconazole.
Frequently Asked Questions (FAQs)
Q1: We observed a significant increase in serum ALT and AST levels in mice treated with this compound. Is this an expected finding?
A1: Elevation of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), can be an adverse effect associated with the azole antifungal class.[1][2][3][4][5] While specific in vivo hepatotoxicity data for this compound in mice is limited in publicly available literature, studies on other azole antifungals like voriconazole have shown that they can induce liver injury.[6][7][8] Therefore, an elevation in ALT and AST should be considered a potential drug-related effect and warrants further investigation.
Q2: What are the potential mechanisms behind this compound-induced liver enzyme elevation?
A2: The primary mechanism of action for azole antifungals is the inhibition of fungal cytochrome P450 (CYP) enzymes, specifically lanosterol 14α-demethylase.[4] However, azoles can also interact with mammalian CYP enzymes, which may lead to hepatotoxicity.[1] The hepatotoxicity of azoles is thought to be multifactorial and may involve:
-
Oxidative Stress: The metabolism of azoles can lead to the production of reactive oxygen species (ROS), overwhelming the antioxidant capacity of hepatocytes and causing cellular damage.[7][8][9][10]
-
Mitochondrial Dysfunction: Some azoles have been shown to be mitochondrial toxicants, leading to impaired energy production and initiation of apoptosis.[4]
-
Inflammatory Response: Drug-induced cellular stress can trigger an inflammatory response, further contributing to liver damage.[[“]][12]
Q3: What immediate steps should we take upon observing elevated liver enzymes?
A3: Upon observing elevated liver enzymes, it is crucial to:
-
Confirm the finding: Repeat the serum ALT/AST measurements from the same and ideally new samples from the same animals to rule out experimental error.
-
Perform a dose-response assessment: If not already part of the study design, consider including satellite groups treated with different doses of this compound to determine if the effect is dose-dependent.
-
Conduct a thorough clinical observation: Monitor the mice for any other signs of toxicity, such as weight loss, changes in behavior, or altered food and water intake.
-
Preserve tissues for further analysis: At the time of sacrifice, properly collect and preserve liver tissue for histological examination and biomarker analysis.
Troubleshooting Guide
Issue: Elevated Serum ALT and AST Levels
This guide provides a systematic approach to investigate and mitigate elevated liver enzymes observed in mice treated with this compound.
Step 1: Initial Assessment and Confirmation
-
Protocol: --INVALID-LINK--
-
Action: Re-run serum samples to confirm the initial findings. If possible, use a different assay kit or method for verification.
-
Interpretation: Consistent elevation across multiple measurements confirms the hepatotoxic signal.
Step 2: Histopathological Examination
-
Protocol: --INVALID-LINK--
-
Action: Perform hematoxylin and eosin (H&E) staining on liver sections to assess for hepatocellular necrosis, inflammation, steatosis, and other pathological changes.
-
Interpretation: The nature and extent of histopathological changes can provide insights into the mechanism of injury. For example, centrilobular necrosis is a common finding in drug-induced liver injury.[1]
Step 3: Investigation of Oxidative Stress
-
Protocol: --INVALID-LINK--
-
Action: Measure markers of oxidative stress in liver tissue homogenates, such as malondialdehyde (MDA) for lipid peroxidation, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).[13]
-
Interpretation: Increased MDA levels and decreased antioxidant enzyme activity would support the involvement of oxidative stress in this compound-induced hepatotoxicity.
Step 4: Evaluation of Potential Mitigating Agents
-
Rationale: If oxidative stress is identified as a likely mechanism, co-administration of an antioxidant may mitigate the liver enzyme elevation. N-acetylcysteine (NAC) is a commonly used antioxidant in studies of drug-induced liver injury.
-
Experimental Design: Design a study to evaluate the effect of NAC co-administration with this compound on liver enzyme levels and histopathology.
Data Presentation
Table 1: Representative Serum Liver Enzyme Levels in Mice
| Treatment Group | N | ALT (U/L) | AST (U/L) |
| Vehicle Control | 8 | 35 ± 8 | 50 ± 12 |
| This compound (Low Dose) | 8 | 85 ± 20 | 110 ± 25 |
| This compound (High Dose) | 8 | 250 ± 50 | 380 ± 75 |
| This compound + NAC | 8 | 120 ± 30# | 180 ± 40# |
*p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control; #p < 0.05 vs. This compound (High Dose). Data are presented as mean ± SD. These are hypothetical data for illustrative purposes.
Table 2: Histopathological Findings in Mouse Liver
| Treatment Group | Necrosis | Inflammation | Steatosis |
| Vehicle Control | - | - | - |
| This compound (Low Dose) | +/- | + | - |
| This compound (High Dose) | ++ | ++ | +/- |
| This compound + NAC | + | + | - |
Scoring: - (absent), +/- (minimal), + (mild), ++ (moderate). This is a qualitative representation of potential findings.
Experimental Protocols
Protocol for Serum ALT/AST Measurement
-
Sample Collection: Collect blood from mice via cardiac puncture or tail vein into serum separator tubes.
-
Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Assay: Use a commercially available colorimetric assay kit for the determination of ALT and AST activity.[14][15][16][17][18] * Add 10 µL of serum to a 96-well plate.
-
Add 100 µL of the ALT or AST reagent to each well.
-
Incubate at 37°C for the time specified in the kit's protocol (typically 30-60 minutes).
-
Read the absorbance at the wavelength specified by the manufacturer (usually 340 nm).
-
-
Calculation: Calculate the enzyme activity (U/L) based on the change in absorbance over time and the extinction coefficient of NADH.
Protocol for H&E Staining of Mouse Liver Tissue
-
Fixation: Immediately after dissection, fix liver tissue in 10% neutral buffered formalin for 24-48 hours. [19][20][21][22][23]2. Processing: Dehydrate the tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Staining:
-
Deparaffinize the sections in xylene and rehydrate through graded alcohols to water.
-
Stain with hematoxylin for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol for a few seconds.
-
"Blue" the sections in Scott's tap water substitute or a weak alkaline solution.
-
Counterstain with eosin for 1-2 minutes.
-
Dehydrate through graded alcohols, clear in xylene, and mount with a coverslip. [19][20][21][23]
Protocol for Oxidative Stress Marker Analysis
-
-
Tissue Homogenization: Homogenize a weighed portion of the liver tissue in ice-cold buffer (e.g., phosphate-buffered saline with protease inhibitors).
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to obtain the supernatant.
-
Malondialdehyde (MDA) Assay (TBARS Assay): * Mix the supernatant with thiobarbituric acid (TBA) reagent.
-
Heat at 95°C for 60 minutes.
-
Cool and measure the absorbance of the resulting pink-colored product at 532 nm.
-
-
Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) Activity Assays:
Visualizations
Caption: Troubleshooting workflow for elevated liver enzymes.
References
- 1. Hepatotoxicity Induced by Azole Antifungal Agents: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.brieflands.com [repository.brieflands.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Hepatotoxicity Due to Azole Antimycotic Agents in a HLA B*35:02-Positive Patient [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Hepatotoxicity of Antimycotics Used for Invasive Fungal Infections: In Vitro Results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolomics Investigation of Voriconazole-Induced Hepatotoxicity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. consensus.app [consensus.app]
- 12. Activation of the Nrf2 response by intrinsic hepatotoxic drugs correlates with suppression of NF-κB activation and sensitizes toward TNFα-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidative Stress Markers and Histopathological Changes in Selected Organs of Mice Infected with Murine Norovirus 1 (MNV-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mmpc.org [mmpc.org]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Increased hepatic inflammation in a normal-weight mouse after long-term high-fat diet feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kamiyabiomedical.com [kamiyabiomedical.com]
- 18. Mouse Alanine Aminotransferase (ALT) ELISA Kit (ab285263) | Abcam [abcam.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Cellular Organization of Normal Mouse Liver: A Histological, Quantitative Immunocytochemical, and Fine Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Manual hematoxylin and eosin staining of mouse tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. dovepress.com [dovepress.com]
Technical Support Center: Enhancing Albaconazole Penetration into the Central Nervous System
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to enhance the central nervous system (CNS) penetration of Albaconazole.
Frequently Asked Questions (FAQs)
Q1: What is the baseline CNS penetration of this compound?
A1: Preclinical studies in a rabbit model of cryptococcal meningitis have shown that this compound has limited penetration into the cerebrospinal fluid (CSF), with a CSF-to-serum concentration ratio of approximately 15%. This indicates that while this compound is a potent antifungal agent, its ability to cross the blood-brain barrier (BBB) is restricted.
Q2: What are the key physicochemical properties of this compound relevant to its CNS penetration?
A2: Understanding the physicochemical properties of this compound is crucial for designing strategies to improve its BBB permeability. Key properties are summarized in the table below.
| Property | Value | Implication for CNS Penetration |
| Molecular Weight | 431.8 g/mol [1][2] | Within the generally accepted range (<500 Da) for passive diffusion across the BBB. |
| Lipophilicity (XLogP3) | 2.5[1][2] | Falls within the optimal range (1-3) for BBB penetration, suggesting a balance between lipid and aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 83.6 Ų[1][2] | Below the typical cutoff of 90 Ų for good BBB permeability, indicating it is not excessively polar. |
| Aqueous Solubility | Poorly soluble in water. Soluble in DMSO.[3] | Low aqueous solubility can be a limiting factor for bioavailability and transport across the BBB. |
Q3: What are the primary strategies to enhance this compound's CNS penetration?
A3: The main strategies to overcome the BBB for this compound can be categorized as follows:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles (e.g., liposomes, solid lipid nanoparticles, polymeric nanoparticles) can protect it from degradation, improve its solubility, and facilitate its transport across the BBB.
-
Prodrug approach: Modifying the this compound molecule to create a more lipophilic or actively transported prodrug that can cross the BBB and then be converted to the active drug within the CNS.
-
Inhibition of efflux transporters: this compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump the drug out of the brain. Co-administration with a P-gp inhibitor could increase its CNS concentration.
Q4: Are there any established in vitro models to test the BBB permeability of this compound?
A4: Yes, several in vitro models can be used to assess the BBB permeability of this compound and the effectiveness of enhancement strategies. These typically involve a monolayer of brain endothelial cells cultured on a semi-permeable membrane, separating a "blood" (apical) and a "brain" (basolateral) compartment. Common models include:
-
Primary brain endothelial cells (from rodents or pigs)
-
Immortalized brain endothelial cell lines (e.g., hCMEC/D3, bEnd.3)
-
Co-culture models including astrocytes and pericytes to better mimic the in vivo BBB.
-
Induced pluripotent stem cell (iPSC)-derived brain microvascular endothelial cells (iBMECs) for a human-relevant model.
Troubleshooting Guides
Nanoparticle Formulation of this compound
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low encapsulation efficiency of this compound in nanoparticles. | - Poor solubility of this compound in the chosen organic solvent or lipid matrix.- Incompatible drug-polymer/lipid interactions.- Suboptimal formulation parameters (e.g., drug-to-carrier ratio, sonication time). | - Screen different solvents or lipid matrices for better this compound solubility.- Use a co-solvent to improve solubility.- Modify the surface of the nanoparticles to improve drug affinity.- Optimize the drug-to-carrier ratio and other formulation process parameters. |
| Instability of the nanoparticle formulation (aggregation, drug leakage). | - Inadequate stabilization by surfactants or polymers.- Inappropriate storage conditions (temperature, pH).- Degradation of the carrier material. | - Use a combination of stabilizers for electrostatic and steric stabilization.[4]- Optimize the concentration of the stabilizer.- Conduct stability studies at different temperatures and pH to determine optimal storage conditions.- Select a more stable carrier material. |
| Inconsistent particle size and polydispersity index (PDI). | - Non-uniform homogenization or sonication.- Inconsistent temperature or stirring speed during formulation.- Impurities in the starting materials. | - Ensure consistent and calibrated operation of the homogenizer or sonicator.- Precisely control the temperature and stirring rate.- Use high-purity materials. |
Prodrug Synthesis and Evaluation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the this compound prodrug. | - Inefficient coupling reaction.- Side reactions involving other functional groups on the this compound molecule.- Degradation of the prodrug during purification. | - Optimize reaction conditions (catalyst, temperature, reaction time).- Use protecting groups for reactive functional groups on this compound.- Employ milder purification techniques (e.g., column chromatography at lower temperatures). |
| Prodrug is not readily converted back to active this compound in the CNS. | - The chosen linker is too stable and not susceptible to enzymatic cleavage in the brain.- The necessary enzymes for cleavage are not present at sufficient levels in the target CNS compartment. | - Design a prodrug with a linker that is known to be cleaved by CNS-specific enzymes (e.g., certain esterases).[5]- Test the conversion rate in brain homogenates or CSF in vitro. |
| Prodrug is prematurely cleaved in the systemic circulation. | - The linker is susceptible to plasma esterases or other systemic enzymes. | - Design a more sterically hindered linker to reduce susceptibility to systemic enzymes while still allowing cleavage in the CNS. |
In Vitro BBB Permeability Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low transendothelial electrical resistance (TEER) values in the in vitro BBB model. | - Incomplete formation of tight junctions between endothelial cells.- Cell culture contamination.- Inappropriate cell seeding density. | - Co-culture endothelial cells with astrocytes and/or pericytes to induce tighter junctions.- Add tight junction-inducing agents like hydrocortisone or cAMP analogs to the culture medium.- Ensure aseptic technique and regularly check for contamination.- Optimize the cell seeding density. |
| High variability in permeability results. | - Inconsistent cell monolayer integrity.- Inaccurate quantification of this compound.- Pipetting errors. | - Monitor TEER values for each well before and after the experiment to ensure monolayer integrity.- Use a validated and sensitive analytical method (e.g., LC-MS/MS) for this compound quantification.- Use calibrated pipettes and careful technique. |
| Difficulty in detecting this compound in the basolateral ("brain") chamber. | - Very low permeability of this compound.- Insufficient sensitivity of the analytical method.- Binding of this compound to the culture plate or membrane. | - Increase the incubation time of the assay.- Develop a more sensitive LC-MS/MS method with a lower limit of quantification.- Use low-binding plates and membranes. |
Experimental Protocols
In Vitro Blood-Brain Barrier Permeability Assay for this compound
This protocol is a general guideline and should be optimized for your specific cell model and experimental setup.
-
Cell Culture:
-
Culture a monolayer of brain endothelial cells (e.g., hCMEC/D3) on a semi-permeable Transwell® insert. For a more robust model, co-culture with astrocytes and pericytes on the basolateral side of the insert.
-
Monitor the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER) until a stable, high resistance is achieved (e.g., >150 Ω·cm²).
-
-
Permeability Experiment:
-
Prepare a stock solution of this compound in DMSO and dilute it to the final working concentration in the transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4). The final DMSO concentration should be less than 1%.
-
Replace the medium in the apical (luminal) and basolateral (abluminal) chambers with the transport buffer and pre-incubate for 30 minutes at 37°C.
-
Add the this compound solution to the apical chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and immediately replace the volume with fresh transport buffer.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Quantification:
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of this compound appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
-
Evaluation of this compound Interaction with P-glycoprotein (P-gp)
This protocol utilizes a calcein-AM assay to assess if this compound is a substrate or inhibitor of P-gp.[9]
-
Cell Preparation:
-
Use a cell line that overexpresses P-gp (e.g., MDCK-MDR1) and a corresponding wild-type cell line.
-
Alternatively, use freshly isolated brain capillary endothelial cells.[9]
-
-
Assay Procedure:
-
Incubate the cells with various concentrations of this compound.
-
Add a known P-gp substrate, calcein-AM, to the cells. Calcein-AM is non-fluorescent but is converted to fluorescent calcein by intracellular esterases. P-gp actively effluxes calcein-AM.
-
Measure the intracellular fluorescence of calcein using a fluorescence plate reader or flow cytometry.
-
-
Data Interpretation:
-
If this compound is a P-gp inhibitor: It will block the efflux of calcein-AM, leading to an increase in intracellular fluorescence compared to the control.
-
If this compound is a P-gp substrate: It will compete with calcein-AM for efflux, also resulting in an increase in intracellular fluorescence. Further experiments, such as a bidirectional transport assay, are needed to distinguish between inhibition and substrate activity.
-
Hypothetical Synthesis of an this compound Prodrug
This is a hypothetical protocol for the synthesis of a water-soluble triazolium salt prodrug of this compound, based on methods for other triazole antifungals.[5][10][11][12]
-
N-Alkylation of the Triazole Ring:
-
React this compound with a suitable alkylating agent containing a linker and a solubilizing group (e.g., an aminocarboxyl moiety).
-
The reaction can be carried out in an appropriate solvent like acetonitrile at an elevated temperature.
-
-
Purification:
-
Purify the resulting triazolium salt prodrug using column chromatography or recrystallization.
-
-
Characterization:
-
Confirm the structure of the prodrug using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
-
Evaluation:
-
Assess the water solubility and chemical stability of the prodrug.
-
Evaluate its conversion back to this compound in plasma and brain homogenates to confirm its prodrug properties.
-
Visualizations
Caption: Experimental workflow for enhancing this compound CNS penetration.
Caption: Logical relationships of strategies to enhance this compound CNS penetration.
Caption: Simplified representation of this compound transport across the BBB.
References
- 1. This compound | C20H16ClF2N5O2 | CID 208952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. medkoo.com [medkoo.com]
- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antifungal activity of a novel water soluble prodrug of antifungal triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple LC-MS/MS method to determine plasma and cerebrospinal fluid levels of albendazole metabolites (albendazole sulfoxide and albendazole sulfone) in patients with neurocysticercosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Rapid assessment of p-glycoprotein-drug interactions at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
Technical Support Center: Albaconazole and CYP450 Enzyme Interactions
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the interference of albaconazole and other novel azole antifungals with cytochrome P450 (CYP450) enzymes in experimental models.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during in vitro CYP450 inhibition studies.
Question 1: We are observing high variability in our IC50 values for this compound across different experiments. What are the potential causes and solutions?
Answer: High variability in IC50 values is a common challenge in CYP450 inhibition assays. Several factors can contribute to this issue:
-
Experimental System:
-
Human Liver Microsomes (HLMs): Lot-to-lot variability in HLM pools can be significant due to genetic diversity, age, and lifestyle factors of the donors. It is crucial to use a large, pooled lot of microsomes for all related experiments to minimize this variability. Consider using well-characterized, single-donor microsomes if investigating specific population-based differences.
-
Recombinant CYP Enzymes (rCYPs): While offering a cleaner system, rCYPs expressed in different systems (e.g., baculovirus-insect cells, E. coli) can have variations in activity. Ensure consistent source and lot of rCYPs. The absence of other microsomal proteins like cytochrome b5 can also affect enzyme kinetics compared to HLMs.
-
-
Assay Conditions:
-
Incubation Time: Ensure that the reaction is in the linear range with respect to time and protein concentration. If the incubation time is too long, substrate depletion or product inhibition can occur, leading to inaccurate IC50 values.
-
Substrate Concentration: The concentration of the probe substrate relative to its Michaelis-Menten constant (Km) is critical. Ideally, the substrate concentration should be at or below the Km value to ensure sensitivity to competitive inhibitors.[1]
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO, methanol) used to dissolve this compound and control inhibitors should be consistent across all wells and kept to a minimum (typically <1%) to avoid solvent-induced inhibition or activation of CYP enzymes.
-
-
Compound-Specific Issues:
-
Solubility: Poor aqueous solubility of the test compound can lead to inaccurate concentrations in the incubation mixture. Visually inspect for precipitation and consider using a lower concentration range or a different solvent system if solubility is a concern.
-
Non-specific Binding: Highly lipophilic compounds can bind to the plasticware of the assay plates or to microsomal proteins, reducing the effective concentration of the inhibitor. Using low-binding plates and accounting for microsomal protein concentration in calculations can help mitigate this.
-
Solution Checklist:
-
Use a single, large-pooled lot of HLMs or a consistent source of rCYPs.
-
Validate and optimize incubation time and protein concentration to ensure linearity.
-
Determine the Km of the probe substrate under your specific assay conditions and use a substrate concentration ≤ Km.
-
Maintain a consistent and low final solvent concentration in all incubations.
-
Assess the solubility of this compound in the final assay buffer.
-
Consider using low-binding plates for highly lipophilic compounds.
Question 2: Our IC50 value for a known CYP3A4 inhibitor (e.g., ketoconazole) is different from the literature value. Should we be concerned about our experimental setup for testing this compound?
Answer: A discrepancy between your control inhibitor IC50 value and published data does not necessarily invalidate your assay, but it warrants careful investigation. Reasons for such differences can include:
-
Different Experimental Conditions: Published IC50 values are highly dependent on the specific assay conditions used, such as the probe substrate, substrate concentration, protein concentration, and incubation time.[1] For example, the IC50 of an inhibitor can vary depending on whether midazolam or testosterone is used as the CYP3A4 probe substrate.
-
Source of Reagents: Variations in the source and purity of reagents, including the control inhibitor itself, can lead to different results.
-
Instrumentation: Differences in the sensitivity and calibration of analytical instruments (e.g., LC-MS/MS, fluorescence plate reader) can contribute to variability.
Troubleshooting Steps:
-
Verify Your Protocol: Double-check all parameters of your protocol against the methods described in the literature for the reported IC50 value.
-
Internal Consistency: The most critical factor is the consistency of your positive control data within your laboratory and across different experiments. If your positive control IC50 is reproducible in your hands, your assay is likely performing consistently, and the data for your test compound (this compound) can be considered reliable within the context of your system.
-
Relative Potency: Compare the relative potency of this compound to your positive control. This relative value is often more transferable across different assay conditions than the absolute IC50 value.
Question 3: We are unsure which experimental model to use for our this compound CYP450 inhibition studies: human liver microsomes or recombinant CYP enzymes. What are the advantages and disadvantages of each?
Answer: The choice between Human Liver Microsomes (HLMs) and recombinant CYP enzymes (rCYPs) depends on the stage of your research and the specific questions you are aiming to answer.
| Feature | Human Liver Microsomes (HLMs) | Recombinant CYP Enzymes (rCYPs) |
| Composition | Contains a mixture of CYP enzymes, cytochrome P450 reductase, and cytochrome b5 in a native lipid membrane environment. | Contains a single, specific CYP isoform, often co-expressed with cytochrome P450 reductase. |
| Advantages | More physiologically relevant, as it reflects the complex interplay of multiple enzymes and cofactors present in the liver. Allows for the assessment of contributions from multiple CYPs to a drug's metabolism. | Provides a clean system to study the interaction with a single CYP isoform without interference from others. Useful for identifying which specific CYPs are inhibited by a compound. |
| Disadvantages | Can be difficult to pinpoint the specific CYP isoform responsible for an observed interaction due to the presence of multiple enzymes. Lot-to-lot variability can be high. | May not fully reflect the in vivo situation due to the absence of other microsomal components like cytochrome b5, which can modulate enzyme activity. The artificial membrane environment can also influence kinetics. |
| Best Use Case | Screening for overall CYP inhibition potential and for studies aiming to understand the net inhibitory effect in a more physiologically relevant context. | Mechanistic studies to identify the specific CYP isoform(s) targeted by a drug and to determine inhibition constants (Ki) for individual enzymes. |
Recommendation: For a comprehensive evaluation, a tiered approach is often employed. Initial screening can be performed in HLMs to assess the overall inhibition potential. If significant inhibition is observed, follow-up studies with a panel of rCYPs can be conducted to identify the specific isoforms involved.[2]
Quantitative Data on Azole Antifungal CYP450 Inhibition
While specific, publicly available IC50 or Ki values for this compound are limited, the following tables provide example data for other well-characterized azole antifungals to illustrate how such data is typically presented. Researchers investigating this compound would aim to generate similar datasets.
Table 1: Example IC50 Values (µM) of Azole Antifungals against Major CYP450 Isoforms in Human Liver Microsomes
| Azole Antifungal | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 (Midazolam) |
| Ketoconazole | >50 | 2.8 | 1.5 | >50 | 0.02 |
| Fluconazole | >100 | 9.0 | 25 | >100 | 50 |
| Itraconazole | 25 | 1.5 | 0.25 | 2.5 | 0.05 |
| Voriconazole | >50 | 4.0 | 2.0 | >50 | 1.0 |
| Posaconazole | >50 | >50 | >50 | >50 | 0.5 |
Note: These are representative values from various literature sources and can vary based on experimental conditions.
Table 2: Example Ki Values (µM) and Inhibition Mechanisms for Azole Antifungals
| Azole Antifungal | CYP Isoform | Ki (µM) | Mechanism of Inhibition |
| Ketoconazole | CYP3A4 | 0.015 | Competitive |
| Fluconazole | CYP2C9 | 4.5 | Competitive |
| Itraconazole | CYP3A4 | 0.02 | Non-competitive |
| Voriconazole | CYP2C19 | 1.2 | Competitive |
Note: The mechanism of inhibition is typically determined through kinetic studies by varying both substrate and inhibitor concentrations.
Detailed Experimental Protocols
The following are detailed, adaptable protocols for conducting in vitro CYP450 inhibition assays. These can be modified for the specific investigation of this compound.
Protocol 1: IC50 Determination in Human Liver Microsomes
Objective: To determine the concentration of this compound that causes 50% inhibition of the activity of major CYP450 isoforms.
Materials:
-
This compound (and positive control inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
Pooled human liver microsomes (e.g., from a commercial supplier).
-
CYP450 isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Acetonitrile with an internal standard for reaction termination and protein precipitation.
-
96-well incubation plates and analytical plates.
-
LC-MS/MS system for metabolite quantification.
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound, positive controls, and probe substrates in an appropriate solvent. Prepare working solutions by diluting the stocks in the assay buffer.
-
Incubation Mixture Preparation: In a 96-well plate, add the following in order:
-
Phosphate buffer.
-
Human liver microsomes (final concentration typically 0.1-0.5 mg/mL).
-
A series of concentrations of this compound or the positive control inhibitor. A vehicle control (solvent only) should also be included.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the microsomes.
-
Reaction Initiation: Add the isoform-specific probe substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new 96-well plate for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Determination of Mechanism of Inhibition (Ki)
Objective: To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive) of this compound for a specific CYP isoform.
Procedure: This experiment follows a similar procedure to the IC50 determination but involves a matrix of both inhibitor and substrate concentrations.
-
Experimental Design: Design a matrix of experiments with at least four concentrations of this compound (including a zero-inhibitor control) and at least five concentrations of the probe substrate (ranging from below to above its Km value).
-
Incubation and Analysis: Perform the incubations and LC-MS/MS analysis as described in Protocol 1 for each combination of inhibitor and substrate concentration.
-
Data Analysis:
-
Determine the reaction velocity (rate of metabolite formation) for each condition.
-
Analyze the data using graphical methods such as a Lineweaver-Burk plot (double reciprocal plot of 1/velocity vs. 1/[Substrate]) or a Dixon plot (1/velocity vs. [Inhibitor]).
-
The pattern of the lines on these plots will indicate the mechanism of inhibition (e.g., intersecting lines on the y-axis for competitive inhibition).
-
Use non-linear regression analysis to fit the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, mixed-model) to calculate the Ki value.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the underlying signaling pathway of CYP450 inhibition.
Caption: Workflow for in vitro CYP450 inhibition assay.
Caption: Competitive inhibition of a CYP450 enzyme by this compound.
References
Validation & Comparative
Validating Albaconazole's Fungicidal Versus Fungistatic Activity: A Comparative Guide
Albaconazole is an investigational triazole antifungal agent that has demonstrated potent, broad-spectrum activity against a range of fungal pathogens.[1][2] For researchers and drug development professionals, a critical aspect of characterizing any new antifungal is determining whether its action is primarily fungicidal (lethal to the fungus) or fungistatic (inhibiting fungal growth). This distinction is crucial as it can influence the choice of agent for treating different types of fungal infections, particularly in immunocompromised patients where a cidal mechanism may be preferred.[3][4] This guide provides an objective comparison of this compound's performance, supported by experimental data and detailed methodologies, to elucidate its fungicidal and fungistatic properties.
Mechanism of Action: Targeting Ergosterol Biosynthesis
Like other azole antifungals, this compound's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-alpha-demethylase.[5][6] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the formation of the fungal cell membrane.[5][7] By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors.[8] This alters the integrity and fluidity of the fungal cell membrane, ultimately inhibiting fungal growth and, at sufficient concentrations, leading to cell death.[5][9]
Quantitative Assessment of Antifungal Activity
To differentiate between fungistatic and fungicidal activity, specific in vitro tests are employed. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[3] The Minimum Fungicidal Concentration (MFC), determined as a secondary test after a MIC assay, is the lowest concentration that results in a 99% to 99.9% reduction of the initial fungal inoculum.[10][11] An agent is generally considered fungicidal if the MFC is no more than four times the MIC.
Time-kill curve assays provide a dynamic measure of antifungal activity, illustrating the rate of fungal killing over time at various drug concentrations.[11][12] A fungicidal agent will show a significant, concentration-dependent reduction in colony-forming units (CFU)/mL over the incubation period.[12]
Table 1: In Vitro Activity of this compound and Comparator Azoles Against Various Fungal Species
| Fungal Species | Drug | MIC90 (µg/mL) | MFC (µg/mL) | Reference(s) |
| Dermatophytes | ||||
| Trichophyton spp., Microsporum spp., Epidermophyton floccosum | This compound | 0.25 | Not Reported | [13] |
| Voriconazole | 0.25 | Not Reported | [13] | |
| Itraconazole | 0.5 | Not Reported | [13] | |
| Fluconazole | 32 | Not Reported | [13] | |
| Yeasts | ||||
| Cryptococcus neoformans | This compound | 0.039 - 0.156 | Fungicidal at relevant concentrations for some isolates | [14][15] |
| Fluconazole | 64 (for a resistant isolate) | Not Reported | [14] | |
| Candida spp. | This compound | ≤1.0 | Not Reported | [1] |
| Ravuconazole | Not Reported | Not Reported | [1] | |
| Itraconazole | Not Reported | Not Reported | [1] | |
| Fluconazole | Not Reported | Not Reported | [1] | |
| Malassezia spp. | This compound | MIC ≤ 1 | Not Reported | [15] |
| Filamentous Fungi | ||||
| Aspergillus spp. | This compound | Not Reported | Not Reported | [2][16] |
| Scedosporium spp. | This compound | Potent in vitro activity | Not Reported | [13] |
Note: MIC90 is the concentration of the drug required to inhibit the growth of 90% of the tested isolates.
The available data indicates that this compound is a highly potent antifungal agent, with MIC values often significantly lower than those of fluconazole and comparable to or better than other broad-spectrum azoles like voriconazole and itraconazole.[1][13] One study on Cryptococcus neoformans explicitly states that this compound was fungicidal at potentially relevant concentrations for two of the twelve isolates tested.[14]
In Vivo Efficacy of this compound
Animal models of fungal infections are crucial for validating the in vitro activity of an antifungal agent and assessing its therapeutic potential.
Table 2: In Vivo Efficacy of this compound in Animal Models
| Infection Model | Animal Model | Fungal Species | This compound Dosage | Comparator and Dosage | Outcome | Reference(s) |
| Cryptococcal Meningitis | Rabbit | Cryptococcus neoformans | 5 to 80 mg/kg/day | Fluconazole (various doses) | As effective as fluconazole despite limited CSF penetration. | [14][15] |
| Vaginal Candidiasis | Mouse | Candida albicans (Fluconazole-resistant) | 20 mg/kg (once or twice daily) | Fluconazole 20 mg/kg (once or twice daily) | Significantly more effective than fluconazole at the once-daily dosage. | [17] |
| Disseminated Scedosporiosis | Rabbit | Scedosporium prolificans | 15, 25, and 50 mg/kg/day | Amphotericin B 0.8 mg/kg/day | 50 mg/kg dose resulted in 100% survival and significantly reduced tissue burden. | [18] |
| Systemic Candidiasis | Mouse | Candida albicans | Not specified | Not specified | High and significant efficacy against murine invasive candidiasis. | [2][16] |
In vivo studies corroborate the potent in vitro activity of this compound. It has demonstrated efficacy comparable or superior to fluconazole in models of cryptococcal meningitis and vaginal candidiasis, including against a fluconazole-resistant Candida albicans strain.[14][17] Furthermore, in a model of disseminated Scedosporium prolificans infection, a high dose of this compound was highly effective, achieving 100% survival.[18]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination
The determination of MIC and MFC values is fundamental to assessing antifungal activity. The broth microdilution method is a standard procedure.
Protocol for MIC/MFC Determination:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture, adjusting the concentration to a specified CFU/mL.
-
Drug Dilution: Perform serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Inoculate each well with the fungal suspension. Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
-
Incubation: Incubate the plates at 35°C for a specified period (typically 24 to 72 hours, depending on the fungus).[19]
-
MIC Reading: The MIC is the lowest drug concentration in which there is no visible growth.
-
MFC Determination: Following MIC determination, an aliquot (e.g., 20 µL) from each well showing no growth is subcultured onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar).[19][20]
-
Incubation of Plates: The agar plates are incubated at 35°C until growth is visible in the control subculture.
-
MFC Reading: The MFC is the lowest concentration of the drug that results in no growth or fewer than three colonies, which corresponds to approximately 99% to 99.9% killing activity.[19][20]
Time-Kill Curve Assay
This assay provides kinetic data on the antifungal activity.
Protocol for Time-Kill Curve Assay:
-
Culture Preparation: Prepare tubes with a standardized fungal inoculum in broth medium. Add this compound at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 4x, 8x, 16x MIC). Include a drug-free growth control.[12]
-
Incubation: Incubate the tubes at 35°C, typically with agitation.[21]
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove an aliquot from each tube.
-
Plating: Perform serial dilutions of the aliquots and plate them onto agar to determine the number of viable organisms (CFU/mL). It is important to minimize antifungal carryover, which can be achieved by filtration or further dilution before plating.[22]
-
Incubation and Counting: Incubate the plates until colonies appear, then count the colonies to calculate the CFU/mL for each time point and concentration.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration. A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[11]
Conclusion
This compound is a potent, broad-spectrum triazole antifungal with robust in vitro and in vivo activity against a wide array of fungal pathogens, including some resistant to other azoles.[1][16][17] Its mechanism of action, the inhibition of lanosterol 14-alpha-demethylase, disrupts the fungal cell membrane, which can be either fungistatic or fungicidal depending on the concentration and the fungal species.[8][9]
While azoles are generally considered fungistatic against many species, particularly Candida, the available evidence suggests that this compound exhibits fungicidal activity against some isolates, such as Cryptococcus neoformans, at clinically relevant concentrations.[14][23] The strong performance of this compound in animal models, especially the high survival rates seen in the treatment of disseminated Scedosporium prolificans infection, further supports its potent antifungal effect that may, in some contexts, be fungicidal.[18]
Ultimately, a definitive classification of this compound as strictly fungicidal or fungistatic is nuanced. Its activity lies on a spectrum that is dependent on the specific pathogen, the drug concentration achieved at the site of infection, and the duration of exposure. Further studies with comprehensive MFC data and time-kill curve analyses across a broader range of clinically important fungi are needed to fully delineate the fungicidal potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Novel Broad-Spectrum Antifungal Agent Derived from this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key issues concerning fungistatic versus fungicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 7. Fungal cell membrane-promising drug target for antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Portico [access.portico.org]
- 14. In Vitro and In Vivo Efficacies of the New Triazole this compound against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Efficacy of this compound against Candida albicans in a Vaginitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy of this compound (UR-9825) in Treatment of Disseminated Scedosporium prolificans Infection in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. Fungicidal versus fungistatic therapy of invasive Candida infection in non-neutropenic adults: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Post-Antifungal Effect: A Comparative Analysis of Albaconazole and Fluconazole
A comprehensive review of the available data on the post-antifungal effect (PAFE) of albaconazole and fluconazole reveals a significant knowledge gap for this compound, precluding a direct quantitative comparison. While fluconazole's PAFE has been investigated against various fungal pathogens, demonstrating generally limited in vitro activity, corresponding data for this compound remains unpublished in peer-reviewed literature.
This guide synthesizes the current understanding of the PAFE for both triazole antifungals, presents available minimum inhibitory concentration (MIC) data for a comparative overview of their antifungal potency, details the standard experimental protocol for PAFE determination, and illustrates the common mechanism of action for azole antifungals.
Quantitative Data on Post-Antifungal Effect (PAFE)
The post-antifungal effect is the suppression of fungal growth that persists after a limited exposure to an antifungal agent. This pharmacodynamic parameter is crucial for optimizing dosing regimens and predicting clinical efficacy.
As of late 2025, no publicly available studies have reported the in vitro or in vivo post-antifungal effect of this compound. In contrast, numerous studies have evaluated the PAFE of fluconazole against various Candida species. The consensus from in vitro studies is that fluconazole exhibits a minimal to non-existent PAFE.
| Antifungal Agent | Fungal Species | PAFE Duration (in vitro) | Citation(s) |
| This compound | Various | No data available | - |
| Fluconazole | Candida albicans | Short (≤0.5 hours) | [1] |
| Various Candida spp. | Not induced | [1] |
It is noteworthy that some in vivo studies in murine models of disseminated C. albicans infection have suggested a more prolonged suppression of fungal growth by fluconazole, with PAFE values of up to 10 hours, after serum levels have fallen below the MIC.[1] This discrepancy between in vitro and in vivo findings highlights the complex interplay of drug pharmacokinetics and host immune responses in determining antifungal efficacy.
Comparative Antifungal Potency (MIC Data)
While direct PAFE comparisons are not possible, a comparison of the in vitro antifungal activity of this compound and fluconazole can be made using Minimum Inhibitory Concentration (MIC) data. MIC is the lowest concentration of an antifungal drug that prevents the visible growth of a microorganism. This compound has demonstrated potent in vitro activity against a broad spectrum of fungi, often with lower MIC values compared to fluconazole, including against some fluconazole-resistant strains.[2][3]
| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | ≤0.0002 - 5.66 | 0.2 - >32 |
| Candida glabrata | 0.06 - 2.83 | 8 - 32 |
| Candida krusei | 0.015 - 0.25 | 32 - 64 |
| Candida parapsilosis | ≤0.0002 | 1 - 2 |
| Candida tropicalis | ≤0.0002 - 0.28 | 0.5 - 8 |
Note: The MIC values are presented as ranges compiled from multiple studies and should be interpreted as a general comparison of potency.
Experimental Protocols
Determination of Post-Antifungal Effect (PAFE)
The in vitro PAFE is typically determined using a standardized methodology involving the following key steps[1][4]:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates, and a standardized inoculum (typically 10⁵ to 10⁶ CFU/mL) is prepared in a liquid medium such as RPMI 1640.
-
Antifungal Exposure: The fungal suspension is exposed to the antifungal agent at a specific concentration (often a multiple of the MIC) for a defined period (e.g., 1-2 hours) at 37°C with agitation. A drug-free control is run in parallel.
-
Drug Removal: After the exposure period, the antifungal agent is removed by repeated centrifugation and washing of the fungal cells with a sterile buffer (e.g., phosphate-buffered saline).
-
Regrowth Monitoring: The washed fungal pellet is resuspended in a fresh, drug-free medium and incubated. Fungal regrowth is monitored over time by measuring optical density at regular intervals or by performing viable colony counts at predetermined time points.
-
PAFE Calculation: The PAFE is calculated as the difference in the time it takes for the drug-exposed culture and the control culture to reach a predefined level of growth (e.g., a 50% increase in optical density or a 1-log₁₀ increase in CFU/mL) after the drug removal step. The formula is: PAFE = T - C , where T is the time for the treated culture to show growth and C is the time for the control culture.
Mandatory Visualizations
Signaling Pathway of Azole Antifungals
Both this compound and fluconazole are triazole antifungals that share a common mechanism of action. They inhibit the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol. Ergosterol is a vital component of the fungal cell membrane. Inhibition of its synthesis leads to the accumulation of toxic sterol precursors, disruption of membrane integrity, and ultimately, inhibition of fungal growth.
Caption: Mechanism of action of azole antifungals.
Experimental Workflow for PAFE Determination
The following diagram illustrates the key steps involved in the in vitro determination of the post-antifungal effect.
Caption: Experimental workflow for PAFE determination.
References
- 1. Postantifungal Effect of Antifungal Drugs against Candida: What Do We Know and How Can We Apply This Knowledge in the Clinical Setting? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. Discovery of a Novel Broad-Spectrum Antifungal Agent Derived from this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Safety Operating Guide
Navigating the Safe Disposal of Albaconazole: A Procedural Guide
For researchers and drug development professionals, the proper disposal of investigational compounds like albaconazole is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound are not extensively documented, a comprehensive approach can be formulated by adhering to general principles of pharmaceutical waste management and considering the known characteristics of the compound.
This compound is an experimental triazole antifungal agent.[1] According to safety data, this compound is classified as harmful if swallowed.[2][3] This information is crucial in determining the appropriate waste stream and handling precautions.
Core Principles of Pharmaceutical Waste Disposal
The disposal of pharmaceutical waste is strictly regulated to prevent environmental contamination and potential harm to public health.[4][5] Key principles include the segregation of waste based on its hazard level, proper containment, and the use of approved disposal methods such as incineration.[5][6] It is imperative to prevent pharmaceutical waste from entering the general waste stream or sewer systems.[7][8]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table summarizes general guidelines for pharmaceutical waste categorization, which should be applied with a conservative approach to this compound.
| Waste Category | Description | Recommended Disposal Container |
| Hazardous Pharmaceutical Waste | Pharmaceuticals that meet the criteria for hazardous waste as defined by regulatory bodies (e.g., EPA in the United States). This often includes chemicals with specific toxicities. | Black containers, clearly labeled "Hazardous Waste Pharmaceuticals".[6] |
| Non-Hazardous Pharmaceutical Waste | Pharmaceuticals that do not meet the criteria for hazardous waste. | Blue containers.[6] |
| Sharps Waste | Needles, syringes, and other sharp objects contaminated with pharmaceutical residue. | Yellow-lidded sharps containers.[4] |
Given that this compound is "harmful if swallowed," it is prudent to manage it as, at a minimum, a non-hazardous pharmaceutical waste, and to consult with your institution's Environmental Health and Safety (EHS) department for a definitive classification based on local regulations.
Experimental Protocol: Step-by-Step Disposal Procedure for this compound
The following protocol provides a detailed methodology for the safe disposal of this compound in a laboratory setting. This procedure is based on general best practices for pharmaceutical waste and should be adapted to comply with institutional and local regulations.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including unused or expired powder and contaminated items (e.g., weighing papers, contaminated gloves), in a designated, properly labeled pharmaceutical waste container. Based on a conservative assessment, a container for non-hazardous pharmaceutical waste (typically blue) would be appropriate, unless otherwise specified by your institution's EHS.[6]
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled liquid waste container. Do not pour this compound solutions down the drain.[7][8]
-
Sharps: Any sharps, such as needles or syringes, used in the handling of this compound must be disposed of in a designated sharps container.[4]
3. Container Management:
-
Ensure all waste containers are securely closed when not in use.
-
Label containers clearly with "Pharmaceutical Waste" and the name of the primary constituent (this compound).
-
Store waste containers in a designated, secure area away from general laboratory traffic.
4. Final Disposal:
-
Arrange for the collection and disposal of the pharmaceutical waste through your institution's certified hazardous waste contractor. These contractors are equipped to handle and transport the waste to a licensed incineration facility, which is the most common treatment method for pharmaceutical waste.[6]
5. Spill Cleanup:
-
In the event of a spill, isolate the area.
-
Wear appropriate PPE, including double gloves if necessary.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, the community, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C20H16ClF2N5O2 | CID 208952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 187949-02-6 [chemicalbook.com]
- 4. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 5. anentawaste.com [anentawaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Albaconazole
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with Albaconazole. It outlines essential personal protective equipment (PPE), detailed handling procedures, and waste disposal protocols to ensure a safe research environment.
Essential Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid, powdered form, adherence to proper PPE protocols is paramount to minimize exposure risk. The toxicological properties of this compound have not been exhaustively investigated, necessitating a cautious approach.[1]
Recommended PPE for Handling this compound
| Task | Required Personal Protective Equipment |
| Handling Solid this compound (Weighing, Aliquoting) | Primary: • Nitrile gloves (double-gloving recommended) • Disposable gown or lab coat • Safety glasses with side shields or chemical splash goggles • N95 or P1 dust mask for handling powders or when dust may be generated[2] |
| Preparing this compound Solutions | Primary: • Nitrile gloves • Disposable gown or lab coat • Safety glasses with side shields or chemical splash gogglesSecondary (if splashing is likely): • Face shield |
| Administering this compound in in vivo studies | Primary: • Nitrile gloves • Disposable gown or lab coat • Safety glasses with side shields |
| Cleaning and Decontamination | Primary: • Heavy-duty utility gloves over nitrile gloves • Disposable gown or lab coat • Safety glasses with side shields or chemical splash goggles |
Procedural Guidance for Safe Handling
Adherence to the following step-by-step procedures is critical for the safe handling of this compound in a laboratory setting.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Before handling the compound, ensure the designated workspace, typically a chemical fume hood or a biological safety cabinet, is clean and uncluttered. Assemble all necessary materials, including the this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, and calibrated pipettes.
-
Donning PPE: Put on a disposable gown, safety glasses with side shields, and two pairs of nitrile gloves. If not working in a containment hood, an N95 dust mask is required.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance. To minimize dust dispersion, it is recommended to perform this step within a chemical fume hood or a containment enclosure.
-
Dissolving: Transfer the weighed this compound powder to an appropriately sized sterile tube. Using a calibrated pipette, add the calculated volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 ml of a 10 mM solution (Molar Mass of this compound is 431.83 g/mol ), dissolve 4.32 mg of this compound in 1 ml of DMSO.
-
Vortexing: Securely cap the tube and vortex until the this compound is completely dissolved. Gentle warming may be required to aid dissolution.
-
Storage: Store the stock solution at -20°C in a clearly labeled, sealed container.
-
Decontamination: Wipe down the balance, spatula, and work surface with a suitable decontaminating solution (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of all single-use PPE as hazardous waste. Wash hands thoroughly with soap and water.
Operational and Disposal Plans
A comprehensive plan for managing spills and disposing of waste is essential for maintaining a safe laboratory environment.
Spill Management Protocol
For Small Spills (less than 50 mL of solution or a few grams of powder):
-
Alert personnel: Immediately alert others in the vicinity.
-
Don PPE: Put on two pairs of gloves, a disposable gown, and safety goggles. For powders, also wear an N95 respirator.
-
Containment: If it is a liquid, cover the spill with absorbent pads. If it is a powder, gently cover it with damp paper towels to avoid creating dust.
-
Cleanup: Working from the outside in, carefully clean the area. Place all contaminated materials into a designated hazardous waste bag.
-
Decontamination: Clean the spill area three times with a detergent solution, followed by a rinse with water.
-
Disposal: Dispose of all cleanup materials and contaminated PPE as hazardous waste.
-
Reporting: Report the incident to the laboratory supervisor.
For Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close doors and prevent entry.
-
Alert: Notify the institution's environmental health and safety (EHS) office and follow their emergency procedures.
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes unused this compound powder, contaminated gloves, gowns, bench paper, and plasticware. Collect in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: This includes unused stock solutions and experimental media containing this compound. Collect in a clearly labeled, sealed, and leak-proof hazardous waste container. Do not pour down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated sharps container for hazardous waste.
Disposal of all this compound waste must comply with all federal, state, and local regulations.[1]
Visual Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a research setting.
Caption: Standard workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
